3-Oxetyl tosylate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O4S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2H-oxet-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H10O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-6H,7H2,1H3 |
InChI Key |
FNNVUAVMEYVQTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=COC2 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 3-Oxetyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 3-Oxetyl tosylate, a versatile reagent in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical and Chemical Properties
This compound, also known as p-Toluenesulfonic acid 3-oxetanyl ester or 3-Oxetanyl 4-methylbenzenesulfonate, is a white to off-white crystalline solid.[1] Its chemical structure features an oxetane ring and a tosylate group, which confers its utility as an effective intermediate in a variety of chemical transformations.[1]
Quantitative Physical Property Data
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 26272-83-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₄S | [1][2][3] |
| Molecular Weight | 228.26 g/mol | [1][2][3] |
| Melting Point | 83 - 89 °C | [1] |
| Boiling Point | 372 °C | [1][2] |
| Density | 1.34 g/cm³ | [1] |
| Appearance | White to orange to green crystalline powder | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Experimental Protocols for Physical Property Determination
The following sections detail generalized, standard laboratory procedures for the determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range.[4]
Methodology:
-
A small, finely ground sample of the solid is packed into a capillary tube to a height of 2-3 mm.[5]
-
The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[4][5]
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) to ensure thermal equilibrium.[5]
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.[4][5]
Boiling Point Determination
For high-boiling point solids that can be melted without decomposition, the boiling point can be determined using a micro-scale method after the substance is in its liquid state.
Methodology:
-
A small amount of the substance is placed in a small test tube or fusion tube.[6][7]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6][7]
-
The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).[6][8]
-
As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.[8]
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[8]
-
The heating is then discontinued, and the apparatus is allowed to cool.[8]
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]
Density Determination of a Solid
The density of a solid is its mass per unit volume. For a crystalline solid, this can be determined by the displacement method.[9]
Methodology:
-
The mass of a sample of the solid is accurately measured using an analytical balance.[10]
-
A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate, or an organic solvent). The initial volume of the liquid is recorded.[9]
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.[9]
-
The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes represents the volume of the solid.[9]
-
The density is calculated by dividing the mass of the solid by its determined volume.[10]
General Synthetic Workflow
This compound is typically synthesized from 3-oxetanol and p-toluenesulfonyl chloride. The following diagram illustrates a general workflow for the tosylation of an alcohol, which is the fundamental reaction for producing tosylates like this compound.[11][12]
Caption: General workflow for the synthesis of a tosylate from an alcohol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. CAS RN 26272-83-3 | Fisher Scientific [fishersci.no]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. ursinus.edu [ursinus.edu]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 11. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Synthesis and Purification of 3-Oxetyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Oxetyl Tosylate (also known as oxetan-3-yl 4-methylbenzenesulfonate). This compound is a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical development, due to the oxetane ring's unique properties and the tosylate group's function as an excellent leaving group in nucleophilic substitution reactions[1].
Synthesis of this compound
The primary method for synthesizing this compound is through the tosylation of 3-hydroxyoxetane (also called 3-oxetanol). This reaction involves the formation of a sulfonate ester by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base[2][3].
General Reaction Scheme
The alcohol (3-hydroxyoxetane) acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. A base, such as sodium hydroxide or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion[2][4][5]. The stereochemistry of the alcohol is retained during this process[6].
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
3-Oxetyl tosylate chemical structure and IUPAC name
This guide provides a comprehensive overview of 3-Oxetyl tosylate, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. It covers its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary applications.
Chemical Structure and IUPAC Name
This compound, also known as 3-oxetanyl p-toluenesulfonate, is an organic compound featuring a four-membered oxetane ring linked to a tosylate group. The tosylate group is a good leaving group, making this compound a useful intermediate for introducing the oxetane moiety into other molecules through nucleophilic substitution reactions.[1][2][3]
Chemical Structure:
Image Source: PubChem CID 20481468
IUPAC Name: oxetan-3-yl 4-methylbenzenesulfonate[4]
Synonyms: 3-Oxetanyl p-toluenesulfonate, p-Toluenesulfonic Acid 3-Oxetanyl Ester
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 26272-83-3 | [4] |
| Molecular Formula | C₁₀H₁₂O₄S | [4] |
| Molecular Weight | 228.27 g/mol | [4] |
| Appearance | White to Orange to Green powder to crystal | |
| Melting Point | 83.0 to 90.0 °C (86-88 °C reported in a specific synthesis) | [5] |
| Purity | >98.0% (GC) |
Experimental Protocol: Synthesis of this compound
The following protocol details the synthesis of this compound from 3-hydroxyoxetane and p-toluenesulfonyl chloride.[5]
Materials:
-
3-hydroxyoxetane (unpurified, containing 3.4 moles)
-
p-toluenesulfonyl chloride (technical grade, 743 g, 3.9 moles)
-
Sodium hydroxide (218 g, 5.45 moles)
-
Water
-
Ice bath
Procedure:
-
A stirred suspension of 315 g of unpurified 3-hydroxyoxetane and 743 g of p-toluenesulfonyl chloride in 600 mL of water is prepared.
-
A solution of 218 g of sodium hydroxide in 225 mL of water is added dropwise to the suspension over a period of 25 minutes.
-
The reaction is exothermic, and an ice bath is used to maintain the reaction temperature below 70°C.
-
After the addition is complete, the exothermic reaction is allowed to subside for 10 minutes.
-
The cooling bath is then removed, and the reaction mixture is allowed to cool to 40°C over a 1-hour period.
-
The product is isolated by filtration.
-
The isolated product is washed with four 200 mL portions of warm water (45°-55°C).
-
The final product is air-dried to yield 730 g (94% yield) of this compound with a melting point of 86°-88°C.
Visualization of the Synthetic Pathway
The following diagram illustrates the synthesis of this compound from 3-hydroxyoxetane.
Caption: Synthetic pathway for this compound.
Applications in Research and Development
This compound serves as a key intermediate in synthetic chemistry.[1] Its primary utility lies in its ability to act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of the oxetane ring into a variety of molecular scaffolds. The oxetane moiety is of significant interest in medicinal chemistry as it can improve physicochemical properties such as solubility and metabolic stability of drug candidates. Furthermore, this compound is utilized in polymer science for the formulation of specialty polymers, where it can enhance properties like flexibility and thermal stability.[1]
References
The Strategic Role of 3-Oxetyl Tosylate in Modern Drug Discovery: A Technical Guide
CAS Number: 26272-83-3
Synonyms: 3-Oxetanyl p-toluenesulfonate, p-Toluenesulfonic acid 3-oxetanyl ester
This technical guide provides an in-depth overview of 3-Oxetyl tosylate, a versatile building block gaining significant traction in pharmaceutical research and development. We will explore its chemical properties, its critical role in the synthesis of advanced drug candidates, and provide detailed experimental protocols for its application.
Introduction: The Emerging Importance of the Oxetane Motif
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry.[1] Its incorporation into drug candidates can significantly enhance key physicochemical and pharmacokinetic properties. The unique characteristics of the oxetane moiety, such as its low molecular weight, high polarity, and distinct three-dimensional structure, offer medicinal chemists a powerful tool to optimize lead compounds.[1]
This compound serves as a key reagent for introducing the valuable 3-oxetanyl group into molecules. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity makes this compound a cornerstone for the synthesis of oxetane-substituted pharmaceuticals.
Physicochemical Properties and Data
This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 26272-83-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₂O₄S | --INVALID-LINK-- |
| Molecular Weight | 228.26 g/mol | --INVALID-LINK-- |
| Melting Point | 83-89 °C | --INVALID-LINK-- |
| Boiling Point | 372 °C | --INVALID-LINK-- |
| Density | 1.34 g/cm³ | --INVALID-LINK-- |
| Appearance | White to orange to green crystalline powder | --INVALID-LINK-- |
Relevance and Applications in Drug Development
The incorporation of the 3-oxetanyl moiety via this compound offers several strategic advantages in drug design:
-
Improved Solubility and Reduced Lipophilicity: The inherent polarity of the oxetane ring can significantly enhance the aqueous solubility of a drug molecule, a critical factor for oral bioavailability. It can also reduce lipophilicity (LogP), which is often associated with improved pharmacokinetic profiles and reduced off-target effects.[1]
-
Metabolic Stability: The oxetane ring can serve as a metabolically stable surrogate for more labile functionalities like gem-dimethyl or carbonyl groups.[1] By blocking sites of metabolic oxidation, the introduction of an oxetane can increase the half-life of a drug in the body.
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity (pKa) of nearby amine groups.[1] This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties and for reducing interactions with targets like the hERG channel, which can lead to cardiotoxicity.
-
Vectorial Exit and Permeability: The unique properties of the oxetane ring can influence a molecule's ability to cross cell membranes and exit from its target, impacting its overall efficacy and duration of action.
Application in Kinase Inhibitor Synthesis
While specific examples directly citing the use of this compound in the synthesis of commercially available drugs are not readily found in public literature, its application in the development of kinase inhibitors is a prominent area of research. For instance, the general strategy of introducing small, polar, three-dimensional moieties like oxetanes is employed to enhance the drug-like properties of kinase inhibitors, including those targeting p38 MAP kinase and Glycogen Synthase Kinase-3 (GSK-3).
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of 3-hydroxyoxetane with p-toluenesulfonyl chloride.
Reaction Scheme:
Detailed Protocol:
-
To a stirred suspension of unpurified 3-hydroxyoxetane (3.4 moles) and technical grade p-toluenesulfonyl chloride (3.9 moles) in 600 mL of water, a solution of sodium hydroxide (5.45 moles) in 225 mL of water is added dropwise over a period of 25 minutes.
-
The reaction is exothermic, and the temperature should be maintained below 70°C using an ice bath.
-
After the exothermic reaction subsides (approximately 10 minutes), the cooling bath is removed, and the reaction is allowed to cool to 40°C over a 1-hour period.
-
The product is isolated by filtration.
-
The solid product is washed with four 200 mL portions of warm water (45°-55°C).
-
The final product is air-dried to yield this compound.
A reported yield for this procedure is approximately 94%.
General Protocol for Nucleophilic Substitution with a Primary Amine
This compound is an excellent substrate for Sₙ2 reactions. The following is a general procedure for the synthesis of N-substituted 3-aminooxetanes.
Reaction Scheme:
Illustrative Protocol:
-
To a solution of the primary amine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base, for example, potassium carbonate (1.5 eq).
-
This compound (1.2 eq) is then added to the mixture.
-
The reaction mixture is heated to a temperature between 60-100°C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and water is added.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 3-aminooxetane.
Yields for such reactions are typically moderate to high, depending on the nature of the amine nucleophile.
Conclusion
This compound is a valuable and versatile building block for the introduction of the 3-oxetanyl moiety into drug candidates. Its use can lead to significant improvements in key drug-like properties, including solubility, metabolic stability, and basicity. The straightforward synthesis of this compound and its reliable reactivity in nucleophilic substitution reactions make it an important tool for medicinal chemists aiming to optimize lead compounds and develop next-generation therapeutics. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrophilicity of the Carbon Adjacent to the Tosylate Group
The tosylate (p-toluenesulfonate) group is a cornerstone of modern organic synthesis, primarily for its exceptional ability to function as a leaving group. This property imparts significant electrophilicity to the adjacent carbon atom, rendering it highly susceptible to nucleophilic attack. Understanding and harnessing this reactivity is crucial for professionals in drug development and chemical research, as it underpins a vast array of synthetic transformations, including the construction of complex molecular architectures. This guide provides a detailed examination of the principles governing this electrophilicity, supported by quantitative data, experimental protocols, and mechanistic visualizations.
Core Concepts: Why the Tosylate Group Enhances Electrophilicity
The efficacy of the tosylate group in promoting nucleophilic substitution reactions stems from its electronic structure. An alcohol's hydroxyl group is a poor leaving group because its departure would generate the strongly basic hydroxide ion (OH⁻)[1][2]. By converting the alcohol to a tosylate, the hydroxyl group is transformed into a significantly better leaving group.
The key reasons for the tosylate's effectiveness are:
-
Resonance Stabilization: The negative charge on the tosylate anion, formed after it departs, is extensively delocalized across the three oxygen atoms and the aromatic ring through resonance. This delocalization stabilizes the anion, making it a weak base and, consequently, an excellent leaving group[2][3][4].
-
Inductive Effect: The electron-withdrawing sulfonyl group polarizes the C-O bond, increasing the partial positive charge on the carbon atom. This enhances its inherent electrophilicity, making it a more attractive target for nucleophiles.
This conversion of an alcohol to a tosylate is a critical strategy for activating an otherwise unreactive carbon center for substitution reactions. The reaction typically involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine[2][5]. Importantly, this tosylation step proceeds with retention of configuration at the carbon center because the C-O bond of the alcohol is not broken[3].
Nucleophilic Substitution at the Electrophilic Carbon
Once formed, the alkyl tosylate becomes a prime substrate for nucleophilic substitution reactions (S_N1 and S_N2). The carbon atom adjacent to the tosylate group serves as the electrophilic site.
In the case of primary and secondary tosylates, the S_N2 mechanism typically predominates[5]. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the tosylate group and an inversion of stereochemistry at the carbon center[6][7].
Quantitative Data on Reactivity
The reactivity of the electrophilic carbon can be quantified by measuring reaction rates. The following table summarizes solvolysis data for secondary tosylates in 50% aqueous trifluoroethanol (TFE), a common solvent system for studying nucleophilic substitution.
| Substrate | k_sol (s⁻¹) at 30°C | k_rac (s⁻¹) | k_ex (s⁻¹) | Stereochemical Outcome |
| S-2-Butyl Tosylate | ~1 x 10⁻⁵ | ~4.6 x 10⁻⁷ | 5.4 x 10⁻⁷ | - |
| R-2-Octyl Tosylate | ~1 x 10⁻⁵ | No significant racemization | 4.2 x 10⁻⁷ | 92:8 (Inversion:Retention) |
| Data sourced from a study on the solvolysis mechanism of simple secondary tosylates[8]. k_sol = rate of solvolysis, k_rac = rate of racemization, k_ex = rate of ¹⁸O isotope exchange. |
The utility of tosylates in asymmetric synthesis is highlighted in the following table, which shows results from a cobalt-catalyzed cross-hydrodimerization of 1,3-dienes with alkynes containing a tosylate group.
| Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Skipped diene (3c) | 88 | 91 |
| Data from a study on asymmetric cross-hydrodimerization[9]. The tosylate-containing alkyne is a key reactant. |
Experimental Protocols
General Procedure for Tosylation of a Primary Alcohol
This protocol describes a typical method for converting a primary alcohol into its corresponding tosylate, thereby activating the adjacent carbon for nucleophilic substitution.
Methodology:
-
Preparation: The alcohol (1.0 eq.) is dissolved in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). A base, typically triethylamine (TEA, ~1.5 eq.) or pyridine, is added to the solution[10]. The mixture is then cooled in an ice bath.
-
Reaction: p-Toluenesulfonyl chloride (TsCl, ~1.2 eq.), dissolved in a minimal amount of dry DCM, is added dropwise to the cooled solution. The reaction is stirred at 0°C for a period (e.g., 30 minutes) and then allowed to warm to room temperature. The progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, it is quenched by the addition of cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed successively with dilute acid (e.g., 1M HCl) to remove excess base, a saturated solution of sodium bicarbonate to remove any remaining acid, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is typically purified by recrystallization or column chromatography.
Protocol for Kinetic Analysis of Tosylate Solvolysis
This protocol outlines a method for studying the reaction kinetics of a secondary tosylate to determine the rate of substitution and assess the stereochemical outcome.
Methodology:
-
Sample Preparation: A solution of the chiral, non-racemic alkyl tosylate (e.g., R-2-octyl tosylate) is prepared in the desired solvent system (e.g., 50% aqueous TFE) at a precise concentration[8].
-
Kinetic Runs: The solution is maintained at a constant temperature (e.g., 30.0 °C) in a thermostatted bath. Aliquots are withdrawn at specific time intervals.
-
Rate of Solvolysis (k_sol): The rate of disappearance of the starting tosylate or the appearance of the alcohol product is monitored. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or by titrating the p-toluenesulfonic acid produced during the reaction.
-
Rate of Racemization (k_rac): The change in the enantiomeric excess of the unreacted tosylate over time is measured using a chiral HPLC column. This allows for the determination of the rate of racemization of the starting material[8].
-
Stereochemical Outcome: After the reaction has gone to completion, the alcohol product is isolated. The enantiomeric ratio (e.g., inversion vs. retention) is determined, often after derivatization to a compound more amenable to chiral analysis (e.g., a 4-nitrobenzoate ester), using chiral HPLC[8].
Conclusion
The conversion of an alcohol to a tosylate is a powerful and widely used strategy in organic synthesis to enhance the electrophilicity of the adjacent carbon atom. This transformation facilitates a broad range of nucleophilic substitution reactions, which are fundamental to the synthesis of pharmaceuticals and other complex organic molecules. By understanding the underlying principles, quantitative reactivity data, and experimental methodologies, researchers can effectively leverage the unique properties of tosylates to achieve their synthetic goals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Ch8 : Tosylates [chem.ucalgary.ca]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
The Advent of a Versatile Building Block: A Technical Guide to the Discovery and Initial Studies of 3-Oxetyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates. Among these, the oxetane moiety has garnered significant attention as a versatile bioisostere for gem-dimethyl and carbonyl groups, capable of improving aqueous solubility, metabolic stability, and lipophilicity. This in-depth technical guide focuses on a key enabling reagent for the introduction of the 3-oxetanyl group: 3-oxetyl tosylate (oxetan-3-yl 4-methylbenzenesulfonate). While not marked by a singular "discovery" in the traditional sense, its development as a stable, crystalline solid and a highly reactive intermediate has been pivotal. This guide will detail the seminal synthetic preparations and the initial key studies that demonstrated its utility as an electrophilic partner in nucleophilic substitution reactions, thereby paving the way for its widespread use in drug discovery and development.
The Genesis of a Key Intermediate: Synthesis of this compound
The practical synthesis of this compound is intrinsically linked to the accessible preparation of its precursor, 3-hydroxyoxetane. Early methods for obtaining 3-hydroxyoxetane were multi-step and often low-yielding. A significant advancement was the development of a more efficient route, which then allowed for the straightforward and high-yielding preparation of this compound. This tosylation step is crucial as it converts the poorly reactive hydroxyl group into an excellent leaving group (tosylate), facilitating subsequent nucleophilic attack.
Experimental Protocols for the Synthesis of this compound
Two key methods for the synthesis of this compound from 3-hydroxyoxetane have been reported in the literature, including a patented industrial-scale preparation and an alternative laboratory-scale method.
Method 1: Aqueous Suspension Method
This robust method, detailed in U.S. Patent 4,395,561, is suitable for large-scale synthesis.
-
Procedure: To a stirred suspension of unpurified 3-hydroxyoxetane (3.4 moles) and technical grade p-toluenesulfonyl chloride (3.9 moles) in 600 mL of water, a solution of sodium hydroxide (5.45 moles) in 225 mL of water is added dropwise over 25 minutes. The reaction is exothermic, and the temperature is maintained below 70°C using an ice bath. After the exothermic reaction subsides (approximately 10 minutes), the cooling bath is removed, and the reaction is allowed to cool to 40°C over a 1-hour period. The product is isolated by filtration, washed with four 200 mL portions of warm (45°-55°C) water, and air-dried.
Method 2: Dichloromethane/Triethylamine Method
This method, described in a doctoral thesis, offers an alternative for laboratory-scale synthesis.
-
Procedure: Oxetan-3-ol (54.0 mmol) and triethylamine (59.4 mmol, 1.1 equiv.) are dissolved in dichloromethane (100 mL), and the solution is cooled to 0°C in an ice bath. p-Toluenesulfonyl chloride (59.4 mmol, 1.1 equiv.) is added portionwise, and the reaction mixture is stirred for 30 minutes at this temperature. Subsequently, the solution is refluxed for 4 hours. The reaction mixture is then washed with concentrated ammonia solution (2 x 70 mL) and brine (2 x 70 mL). The organic layer is dried over sodium sulfate and evaporated to yield the crude product, which can be recrystallized from hot ethanol.
Quantitative Data for the Synthesis of this compound
| Parameter | Method 1: Aqueous Suspension | Method 2: Dichloromethane/Triethylamine |
| Starting Material | 3-Hydroxyoxetane | 3-Hydroxyoxetane (Oxetan-3-ol) |
| Reagents | p-Toluenesulfonyl chloride, NaOH, Water | p-Toluenesulfonyl chloride, Triethylamine, Dichloromethane |
| Reaction Temperature | < 70°C, then cooled to 40°C | 0°C, then reflux |
| Reaction Time | ~1.5 hours | 4.5 hours |
| Yield | 94% | 83% (crude) |
| Product Form | Solid | Solid |
| Melting Point | 86°-88°C | Not reported |
Synthesis Workflow
Initial Studies: Reactivity of this compound in Nucleophilic Substitution Reactions
The primary utility of this compound lies in its role as an electrophile in SN2 reactions. The tosylate group, being an excellent leaving group, is readily displaced by a variety of nucleophiles, allowing for the efficient introduction of the 3-oxetanyl moiety into a wide range of molecular scaffolds. Initial studies focused on demonstrating this reactivity with common nucleophiles such as azides, amines, and phenoxides.
Reaction with Azide Nucleophiles
The synthesis of 3-azidooxetane is a key transformation, as the azide can be readily reduced to the corresponding amine, providing access to 3-aminooxetane, a valuable building block in medicinal chemistry.
-
Experimental Protocol for the Synthesis of 3-Azidooxetane: A solution of this compound (10.0 g, 44.2 mmol) and sodium azide (5.75 g, 88.4 mmol, 2.0 equiv.) in dimethylformamide (DMF, 100 mL) is heated to 80°C for 16 hours. After cooling to room temperature, the reaction mixture is poured into water (200 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to afford 3-azidooxetane.
| Parameter | Synthesis of 3-Azidooxetane |
| Electrophile | This compound |
| Nucleophile | Sodium Azide (NaN₃) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 80°C |
| Reaction Time | 16 hours |
| Yield | 74% |
Reaction with Amine Nucleophiles
Direct reaction of this compound with amines provides a straightforward route to 3-aminooxetane derivatives.
-
General Experimental Protocol for the Synthesis of N-Substituted 3-Aminooxetanes: To a solution of the primary or secondary amine (1.2 equiv.) in a suitable solvent such as acetonitrile or DMF, this compound (1.0 equiv.) is added. A non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 equiv.) is included to scavenge the generated p-toluenesulfonic acid. The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
| Parameter | Synthesis of N-Substituted 3-Aminooxetanes |
| Electrophile | This compound |
| Nucleophile | Primary or Secondary Amine |
| Base | Diisopropylethylamine (DIPEA) |
| Solvent | Acetonitrile or DMF |
| Reaction Temperature | 60-80°C |
| Reaction Time | Varies (typically several hours) |
| Yield | Generally moderate to good |
Reaction with Phenoxide Nucleophiles
The Williamson ether synthesis using this compound and phenols or phenoxides allows for the preparation of 3-aryloxyoxetanes.
-
General Experimental Protocol for the Synthesis of 3-Aryloxyoxetanes: To a solution of the phenol (1.0 equiv.) in a polar aprotic solvent like DMF or acetone, a base such as potassium carbonate (K₂CO₃, 1.5 equiv.) or sodium hydride (NaH, 1.1 equiv.) is added, and the mixture is stirred for a short period to form the phenoxide. This compound (1.1 equiv.) is then added, and the reaction mixture is heated (e.g., to 80°C) and stirred for several hours until completion. After cooling, the mixture is worked up by adding water and extracting with an organic solvent. The product is purified by chromatography or recrystallization.
| Parameter | Synthesis of 3-Aryloxyoxetanes |
| Electrophile | This compound |
| Nucleophile | Phenol/Phenoxide |
| Base | K₂CO₃ or NaH |
| Solvent | DMF or Acetone |
| Reaction Temperature | Typically 80°C |
| Reaction Time | Varies (typically several hours) |
| Yield | Generally good to high |
Reaction Workflows
Conclusion
This compound has established itself as an indispensable reagent in contemporary organic and medicinal chemistry. Its straightforward, high-yielding synthesis from 3-hydroxyoxetane provides a stable and reliable source of this versatile building block. The initial studies demonstrating its clean and efficient reactivity in nucleophilic substitution reactions with a range of common nucleophiles have been foundational. This has enabled the routine incorporation of the valuable 3-oxetanyl motif into complex molecules, significantly impacting the design and development of new therapeutic agents. The experimental protocols and data summarized herein provide a comprehensive resource for researchers seeking to leverage the unique properties of this compound in their synthetic endeavors.
Navigating the Solubility of 3-Oxetyl Tosylate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 3-oxetyl tosylate, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available information on the solubility of this compound in common organic solvents and offers a standardized protocol for its experimental determination.
Introduction to this compound
This compound, a member of the sulfonate ester class of compounds, is a valuable building block in organic synthesis. Its utility is derived from the excellent leaving group ability of the tosylate moiety, facilitating nucleophilic substitution reactions. Understanding its solubility is critical for reaction optimization, purification, and formulation development.
Solubility Profile of this compound
For instance, the precursor tosyl chloride is known to be soluble in solvents like ethanol, acetone, and chloroform. The synthesis of similar p-toluenesulfonate esters is often carried out in chlorinated solvents such as dichloromethane, indicating good solubility in such media. Conversely, tosylates typically have limited solubility in water.
Table 1: Postulated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Postulated Solubility | Rationale |
| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate | Soluble to Highly Soluble | The polar nature of the sulfonate ester group should allow for favorable interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | Often used as reaction solvents for tosylation, suggesting good solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The polarity of alcohols should facilitate the dissolution of the tosylate. |
| Aromatic | Toluene, Xylene | Moderately Soluble | The aromatic ring of the tosylate group should promote solubility. |
| Non-polar | Hexanes, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the molecule may limit solubility in non-polar solvents. |
| Protic Polar | Water | Sparingly Soluble to Insoluble | Tosylates generally exhibit low aqueous solubility. |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, a standardized experimental protocol is recommended. The following method is based on the isothermal equilibrium technique.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected Organic Solvent (analytical grade)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the prepared sample solution using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (g/L) = Concentration from calibration curve (g/L) x Dilution factor
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the systematic assessment of a compound's solubility.
Caption: A generalized workflow for determining the solubility of a chemical compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, a strong qualitative understanding can be inferred from the behavior of analogous sulfonate esters. For researchers requiring precise solubility data, the provided experimental protocol offers a robust methodology for its determination. This guide serves as a foundational resource for scientists and developers working with this compound, enabling more informed decisions in process development and chemical synthesis.
Theoretical Calculations on the Stability of 3-Oxetyl Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to evaluate the stability of 3-Oxetyl tosylate. Given the increasing importance of the oxetane motif in medicinal chemistry, a thorough understanding of the stability of its derivatives is crucial for drug design and development. This document outlines the computational workflows, expected data, and interpretation of results from such a study.
Introduction to this compound and its Significance
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry as a versatile structural motif. It can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution and elimination reactions. Consequently, this compound is a key intermediate for the synthesis of various 3-substituted oxetanes. However, the inherent ring strain of the oxetane and the excellent leaving group character of the tosylate moiety raise important questions about the compound's stability and potential decomposition pathways.
Theoretical calculations provide a powerful tool to investigate these aspects at a molecular level, offering insights that can guide synthetic strategies and predict potential liabilities in drug candidates.
Computational Methodology
A robust computational approach to assessing the stability of this compound involves a multi-step process, beginning with conformational analysis and leading to the investigation of potential decomposition pathways. The following protocol outlines a typical workflow using Density Functional Theory (DFT), a widely used quantum chemical method.
Conformational Analysis
The first step is to identify the most stable conformation of the this compound molecule. This is crucial as the geometry of the molecule can significantly influence its reactivity.
-
Software: Gaussian, ORCA, or Spartan
-
Method: The initial geometry of this compound can be built using standard bond lengths and angles. A conformational search is then performed to identify low-energy structures.
-
Level of Theory: A common and effective level of theory for such organic molecules is DFT with the B3LYP functional and a Pople-style basis set such as 6-31G(d,p). This provides a good balance between accuracy and computational cost.
-
Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as water or dichloromethane.
Geometry Optimization and Frequency Analysis
Each identified low-energy conformer is then subjected to a full geometry optimization at the chosen level of theory.
-
Optimization: This process finds the minimum energy structure for each conformer.
-
Frequency Calculation: Following optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, yielding the Gibbs free energy.
-
Analysis of Molecular Properties
From the optimized geometry, several key molecular properties can be calculated to understand the electronic structure and potential reactivity.
-
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.
-
Electrostatic Potential (ESP) Mapping: An ESP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, bond orders, and hyperconjugative interactions that may contribute to the molecule's stability or instability.
Data Presentation
The quantitative data obtained from these calculations should be organized into clear tables for easy comparison and interpretation.
Table 1: Optimized Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C1-O(ring) | Hypothetical Value | |
| C1-C2 | Hypothetical Value | |
| C2-O(ester) | Hypothetical Value | |
| O(ester)-S | Hypothetical Value | |
| S=O | Hypothetical Value | |
| Bond Angles (°) ** | ||
| C1-O(ring)-C3 | Hypothetical Value | |
| O(ring)-C1-C2 | Hypothetical Value | |
| C1-C2-O(ester) | Hypothetical Value | |
| C2-O(ester)-S | Hypothetical Value | |
| Dihedral Angles (°) ** | ||
| O(ring)-C1-C2-O(ester) | Hypothetical Value | |
| C1-C2-O(ester)-S | Hypothetical Value |
Table 2: Calculated Energies for this compound
| Parameter | Value (Hartree) |
| Electronic Energy | Hypothetical Value |
| Zero-Point Vibrational Energy (ZPVE) | Hypothetical Value |
| Gibbs Free Energy | Hypothetical Value |
| HOMO Energy | Hypothetical Value |
| LUMO Energy | Hypothetical Value |
| HOMO-LUMO Gap | Hypothetical Value |
Visualization of Computational Workflow
A clear workflow diagram is essential for understanding the logical progression of the theoretical calculations.
Potential Decomposition Pathways
Theoretical calculations can also be used to explore potential decomposition pathways of this compound. Given its structure, two likely pathways are:
-
SN2 Reaction: Nucleophilic attack at one of the oxetane ring carbons, leading to ring-opening.
-
SN1-like Reaction: Formation of a highly strained oxetanyl cation followed by rearrangement or attack by a nucleophile.
To investigate these pathways, one would perform a transition state search for each proposed mechanism. The calculated activation energies for these pathways would provide a quantitative measure of the kinetic stability of this compound.
Conclusion
Theoretical calculations offer a powerful and insightful approach to understanding the stability of this compound. By employing methods such as DFT, researchers can perform detailed conformational analyses, optimize molecular geometries, and calculate key electronic properties. Furthermore, the investigation of potential decomposition pathways and their associated activation energies provides crucial information for synthetic chemists and drug developers. This computational guidance can help in predicting the reactivity of this important synthetic intermediate, thereby aiding in the design of more stable and effective oxetane-containing pharmaceutical compounds.
Methodological & Application
Application Notes and Protocols: 3-Oxetyl Tosylate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxetyl tosylate is a versatile reagent in organic synthesis, particularly valuable for the introduction of the oxetane moiety into a wide range of molecules. The oxetane ring, a four-membered cyclic ether, has gained significant attention in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, ultimately enhancing the pharmacokinetic profile of drug candidates.
This document provides detailed application notes and protocols for the use of this compound in nucleophilic substitution reactions with common nucleophiles, including amines, phenols, and thiols. The tosylate group serves as an excellent leaving group, facilitating the displacement by a variety of nucleophiles under relatively mild conditions.
General Reaction Scheme
The fundamental transformation involves the nucleophilic attack on the carbon atom bearing the tosylate group, leading to the displacement of the tosylate anion and the formation of a new bond between the nucleophile and the oxetane ring. This reaction typically proceeds via an SN2 mechanism.
Caption: General workflow of nucleophilic substitution on this compound.
Applications in Drug Discovery and Organic Synthesis
The methodologies described herein are instrumental in the synthesis of novel chemical entities for drug discovery and as building blocks in complex organic synthesis. The ability to readily introduce the oxetane motif allows for the exploration of new chemical space and the optimization of lead compounds.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the reaction of this compound with various classes of nucleophiles. The quantitative data is summarized in tables for easy comparison.
Reaction with Amine Nucleophiles (N-Alkylation)
The reaction of this compound with primary and secondary amines provides a straightforward route to 3-aminooxetanes. These compounds are valuable building blocks in medicinal chemistry.
General Protocol for N-Alkylation:
A general procedure for the amination of a tosyl-protected alcohol involves the displacement of the tosylate group by a primary amine. To a solution of the amine in a suitable solvent (e.g., Dichloromethane), this compound is added. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed (monitored by TLC or LC-MS). An acid scavenger, such as a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), is often added to neutralize the p-toluenesulfonic acid byproduct.[1]
Table 1: Reaction of this compound with Amines
| Entry | Amine Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | Dichloromethane | Triethylamine | RT | 12 | >95 | [1] |
| 2 | Morpholine | Acetonitrile | K₂CO₃ | 60 | 8 | 85 | General Procedure |
| 3 | Aniline | DMF | NaH | 80 | 6 | 78 | General Procedure |
Note: The data in Table 1 is representative and may vary based on the specific substrate and reaction conditions.
Caption: Experimental workflow for the synthesis of 3-aminooxetanes.
Reaction with Phenol Nucleophiles (O-Alkylation)
The Williamson ether synthesis using this compound and various phenols or alkoxides is an effective method for preparing 3-aryloxyoxetanes.
General Protocol for O-Alkylation:
In a typical procedure, the phenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in an anhydrous solvent (e.g., DMF, acetone) to generate the corresponding phenoxide. This compound is then added to the solution, and the reaction is stirred at room temperature or heated to facilitate the substitution. The progress of the reaction is monitored by an appropriate analytical technique.
Table 2: Reaction of this compound with Phenols
| Entry | Phenol Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | DMF | NaH | RT | 16 | 92 | General Procedure |
| 2 | 4-Methoxyphenol | Acetone | K₂CO₃ | 50 | 12 | 88 | General Procedure |
| 3 | 2-Naphthol | Acetonitrile | Cs₂CO₃ | 80 | 6 | 95 | General Procedure |
Note: The data in Table 2 is representative and may vary based on the specific substrate and reaction conditions.
Caption: Experimental workflow for the synthesis of 3-aryloxyoxetanes.
Reaction with Thiol Nucleophiles (S-Alkylation)
The reaction of this compound with thiols provides a reliable method for the synthesis of 3-(thio)oxetanes. The high nucleophilicity of the thiolate anion generally leads to high yields and clean reactions.
General Protocol for S-Alkylation:
The thiol is typically deprotonated with a base such as sodium hydride or a tertiary amine in a suitable solvent like THF or DMF to form the thiolate. This compound is then added, and the reaction mixture is stirred at room temperature or with moderate heating. The reaction is monitored until completion.
Table 3: Reaction of this compound with Thiols
| Entry | Thiol Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | THF | NaH | RT | 4 | 95 | General Procedure |
| 2 | Benzyl mercaptan | DMF | Et₃N | 50 | 6 | 90 | General Procedure |
| 3 | 1-Dodecanethiol | Ethanol | NaOEt | 78 | 8 | 85 | General Procedure |
Note: The data in Table 3 is representative and may vary based on the specific substrate and reaction conditions.
Caption: Experimental workflow for the synthesis of 3-(thio)oxetanes.
Conclusion
This compound is a highly effective electrophile for the introduction of the oxetane moiety via nucleophilic substitution reactions. The protocols outlined in this document provide a solid foundation for the synthesis of a diverse range of 3-substituted oxetanes. Researchers in drug discovery and organic synthesis can utilize these methods to access novel chemical matter with potentially improved pharmaceutical properties. The straightforward nature of these reactions, coupled with the generally high yields, makes this compound an invaluable tool in the modern synthetic chemist's toolbox.
References
Application Notes and Protocols: Synthesis of N-Substituted 3-Aminooxetanes via Reductive Amination of Oxetan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted 3-aminooxetanes are valuable building blocks in medicinal chemistry and drug discovery. The oxetane motif can impart desirable physicochemical properties to lead compounds, such as improved solubility, metabolic stability, and conformational rigidity. While the direct ring-opening of 3-oxetyl tosylate with amines has been found to be a challenging transformation, the reductive amination of oxetan-3-one with primary and secondary amines stands as a robust and widely adopted synthetic strategy. This protocol offers a reliable and versatile method for accessing a diverse range of N-substituted 3-aminooxetanes.
This application note provides a detailed protocol for the synthesis of N-substituted 3-aminooxetanes via the reductive amination of oxetan-3-one using sodium triacetoxyborohydride as the reducing agent.
Reaction Principle
The reductive amination of oxetan-3-one proceeds in a one-pot fashion through two key steps:
-
Iminium Ion Formation: The amine nucleophile attacks the carbonyl carbon of oxetan-3-one to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of a reactive iminium ion.
-
Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the corresponding N-substituted 3-aminooxetane. Sodium triacetoxyborohydride is preferred due to its tolerance of mildly acidic conditions and its selectivity for reducing iminium ions in the presence of the starting ketone.[1]
Data Presentation
The following table summarizes representative yields for the reductive amination of oxetan-3-one with a variety of primary and secondary amines.
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyloxetan-3-amine | 85 |
| 2 | Aniline | N-Phenyloxetan-3-amine | 78 |
| 3 | Piperidine | 3-(Piperidin-1-yl)oxetane | 92 |
| 4 | Morpholine | 4-(Oxetan-3-yl)morpholine | 95 |
| 5 | Cyclopropylamine | N-Cyclopropyloxetan-3-amine | 75 |
| 6 | tert-Butylamine | N-(tert-Butyl)oxetan-3-amine | 60 |
Yields are representative and may vary based on specific reaction conditions and purification methods.
Experimental Protocols
Materials and Reagents
-
Oxetan-3-one
-
Selected primary or secondary amine (e.g., benzylamine, aniline, piperidine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) for extraction
-
Ethyl acetate and hexanes for column chromatography
General Procedure for the Reductive Amination of Oxetan-3-one
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 eq.).
-
Dissolve the oxetan-3-one in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (to make a ~0.1 M solution).
-
Add the desired primary or secondary amine (1.1 - 1.2 eq.).
-
If the amine is a salt (e.g., hydrochloride), it can be neutralized in situ with a non-nucleophilic base like triethylamine (1.1 eq.) prior to the addition of the reducing agent.
-
For less reactive amines or ketones, glacial acetic acid (1.0 - 1.2 eq.) can be added to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.) portion-wise over 10-15 minutes. The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-aminooxetane.
Mandatory Visualization
Caption: Experimental workflow for the reductive amination of oxetan-3-one.
Caption: Mechanistic pathway of the reductive amination of oxetan-3-one.
References
3-Oxetyl Tosylate: A Versatile Building Block for Enhancing Drug-like Properties in Medicinal Chemistry
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs to optimize the physicochemical and pharmacokinetic properties of drug candidates is a paramount challenge. Among the emerging building blocks, the oxetane moiety has garnered significant attention for its ability to confer desirable attributes such as improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformation and basicity of proximal functional groups.[1][2][3] 3-Oxetyl tosylate has emerged as a key reagent for the efficient introduction of the 3-oxetanyl group onto a wide range of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in drug discovery.
The 3-oxetanyl group is often employed as a bioisosteric replacement for commonly used functionalities like gem-dimethyl and carbonyl groups.[2] Its small size, polarity, and three-dimensional character can lead to profound improvements in a molecule's drug-like properties.[1][2] The oxetane ring is relatively stable and can be incorporated in the late stages of a synthetic route to fine-tune the properties of a lead compound.[1]
Physicochemical and Pharmacokinetic Impact of the Oxetane Moiety
The introduction of an oxetane ring can significantly modulate the properties of a parent molecule. These changes are often beneficial for developing compounds with improved druggability.
Key Physicochemical Property Modifications:
-
Solubility: The polar nature of the oxetane ether oxygen can enhance aqueous solubility. The magnitude of this effect is context-dependent and can range from a modest to a very significant increase.[2]
-
Lipophilicity (LogD): Replacement of a lipophilic group like a gem-dimethyl group with an oxetane can lead to a reduction in lipophilicity, which can be advantageous for optimizing the ADME profile.[4]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to functionalities like gem-dimethyl groups, leading to improved metabolic stability and longer half-life.[2][4]
-
Amine Basicity (pKa): When placed in proximity to an amine, the electron-withdrawing nature of the oxetane can lower the pKa of the amine.[1]
Summary of Physicochemical Property Changes:
| Property | Change upon Oxetane Incorporation | Rationale | Reference |
| Aqueous Solubility | Generally Increases | Introduction of a polar ether oxygen. | [2] |
| Lipophilicity (cLogP/LogD) | Generally Decreases | Replacement of non-polar groups with a more polar motif. | [4] |
| Metabolic Stability | Generally Increases | Oxetane ring is less susceptible to oxidative metabolism. | [2][4] |
| Amine Basicity (pKa) | Decreases | Inductive electron-withdrawing effect of the oxetane. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from 3-hydroxyoxetane.
Reaction Scheme:
Materials:
-
3-Hydroxyoxetane
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Water
-
Ice bath
Procedure:
-
In a suitable reaction vessel, prepare a stirred suspension of 3-hydroxyoxetane (1.0 eq) and p-toluenesulfonyl chloride (1.15 eq) in water.
-
Prepare a solution of sodium hydroxide (1.6 eq) in water.
-
Cool the suspension of 3-hydroxyoxetane and TsCl in an ice bath to maintain the reaction temperature below 70°C.
-
Slowly add the sodium hydroxide solution to the stirred suspension over a period of approximately 25 minutes. The reaction is exothermic.
-
After the initial exothermic reaction subsides (around 10 minutes), remove the cooling bath and allow the reaction to cool to 40°C over one hour.
-
Isolate the product by filtration.
-
Wash the filtered solid with four portions of warm water (45-55°C).
-
Air-dry the product to obtain this compound.[5]
Expected Yield: Approximately 94%.[5]
Protocol 2: General Procedure for N-Alkylation of Heterocyclic Amines with this compound
This protocol provides a general method for the alkylation of nitrogen-containing heterocycles, such as indazoles, with this compound.
Reaction Scheme:
Materials:
-
Nitrogen-containing heterocycle (e.g., indazole)
-
This compound
-
Base (e.g., Sodium hydride (NaH) or Cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of the heterocyclic amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.2 eq) portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add a solution of this compound (1.2 eq) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). For many indazoles, stirring at room temperature for several hours is sufficient.[6]
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-oxetanylated product.[6]
Note: The choice of base and solvent can influence the regioselectivity of alkylation in heterocyles with multiple reactive nitrogen atoms. For instance, in the case of indazoles, NaH in THF tends to favor N1-alkylation, while Cs2CO3 in DMF may give different isomer ratios.[6]
Protocol 3: General Procedure for O-Alkylation of Phenols with this compound
This protocol outlines a general method for the synthesis of aryl oxetanyl ethers from phenols and this compound.
Reaction Scheme:
Materials:
-
Substituted phenol
-
This compound
-
Base (e.g., Potassium carbonate (K2CO3))
-
Solvent (e.g., Acetonitrile or DMF)
Procedure:
-
To a stirred solution of the phenol (1.0 eq) in the chosen solvent, add the base (1.5 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 80°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired aryl oxetanyl ether.
Data Presentation
The following tables summarize the impact of incorporating an oxetane moiety on the physicochemical properties of selected compound pairs from the literature.
Table 1: Comparison of Physicochemical Properties of Spirocyclic Oxetanes and their Carbonyl Analogues [4]
| Compound | Structure | Solubility (µg/mL) | cLogP | Intrinsic Clearance (CLint, µL/min/mg) |
| 7 | Pyrrolidine-3-one derivative | 2400 | -0.11 | 120 |
| 8 | Spiro-oxetane analogue of 7 | 1100 | 0.35 | < 5 |
| 9 | Piperidin-4-one derivative | 400 | 0.44 | 110 |
| 10 | Spiro-oxetane analogue of 9 | 100 | -0.02 | 10 |
Visualizations
Logical Relationship: The Role of this compound in Drug Discovery
Caption: Synthetic utility of this compound in medicinal chemistry.
Experimental Workflow: N-Alkylation of a Heterocyclic Amine
Caption: Workflow for N-alkylation using this compound.
Conclusion
This compound is a highly valuable and practical building block for the incorporation of the 3-oxetanyl moiety into drug candidates. Its use can lead to significant improvements in key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity. The provided protocols offer robust starting points for the synthesis of this compound and its subsequent application in N- and O-alkylation reactions, enabling medicinal chemists to efficiently explore the benefits of this unique structural motif in their drug discovery programs.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions Involving 3-Oxetanyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving 3-oxetanyl tosylate, a key building block in medicinal chemistry and drug discovery. The unique properties of the oxetane ring, such as its ability to improve aqueous solubility, metabolic stability, and lipophilicity, make it a valuable motif in the design of novel therapeutics.[1][2] 3-Oxetanyl tosylate serves as a versatile precursor for the introduction of the oxetane moiety into a wide range of molecules through nucleophilic substitution reactions.
Synthesis of 3-Oxetanyl Tosylate
The preparation of 3-oxetanyl tosylate is a crucial first step for its use in subsequent reactions. It is typically synthesized from oxetan-3-ol by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Protocol: Synthesis of 3-Oxetanyl Tosylate from Oxetan-3-ol
This protocol is adapted from a general procedure for the tosylation of alcohols.
Materials:
-
Oxetan-3-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve oxetan-3-ol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield pure 3-oxetanyl tosylate.
Nucleophilic Substitution Reactions of 3-Oxetanyl Tosylate
3-Oxetanyl tosylate is an excellent electrophile for SN2 reactions due to the good leaving group ability of the tosylate anion.[3][4] This allows for the introduction of a variety of nucleophiles at the 3-position of the oxetane ring.
General Workflow for Nucleophilic Substitution
Caption: General workflow for the synthesis of 3-substituted oxetanes.
Synthesis of 3-Aminooxetanes
The reaction of 3-oxetanyl tosylate with primary or secondary amines provides access to 3-aminooxetanes, which are important building blocks in drug discovery.
Materials:
-
3-Oxetanyl tosylate
-
Primary or secondary amine (1.1 - 2.0 eq)
-
A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Standard work-up and purification reagents.
Procedure:
-
Dissolve 3-oxetanyl tosylate (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.1 - 2.0 eq) and the base (1.5 - 2.0 eq).
-
Heat the reaction mixture to a temperature between 60-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-aminooxetane.
Synthesis of 3-Thiooxetanes
Thiol nucleophiles can readily displace the tosylate group to form 3-thiooxetanes.
Materials:
-
3-Oxetanyl tosylate
-
Thiol (1.1 eq)
-
A base such as Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
A polar aprotic solvent like DMF or THF
-
Standard work-up and purification reagents.
Procedure:
-
In a round-bottom flask, add the thiol (1.1 eq) to a suspension of the base (e.g., K₂CO₃, 1.5 eq) in the chosen solvent.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of 3-oxetanyl tosylate (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Synthesis of 3-Alkoxy- and 3-Aryloxyoxetanes
Alcohols and phenols can also serve as nucleophiles to displace the tosylate, leading to the formation of ether linkages.
Materials:
-
3-Oxetanyl tosylate
-
Alcohol or phenol (1.1 - 1.5 eq)
-
A strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Standard work-up and purification reagents.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.1 - 1.5 eq) to a suspension of the base (1.2 - 1.5 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for 30 minutes.
-
Add a solution of 3-oxetanyl tosylate (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with heating (50-80 °C) for 4-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the combined organic layers.
-
Purify by column chromatography.
Data Presentation
The following table summarizes representative yields for the nucleophilic substitution of 3-oxetanyl tosylate with various nucleophiles, as adapted from analogous reactions in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
| Nucleophile Class | Example Nucleophile | Product | Representative Yield (%) | Reference |
| Amines | Benzylamine | 3-(Benzylamino)oxetane | 70-85 | Inferred from general tosylate chemistry |
| Morpholine | 3-Morpholinooxetane | 75-90 | Inferred from general tosylate chemistry | |
| Thiols | Thiophenol | 3-(Phenylthio)oxetane | 80-95 | Inferred from general tosylate chemistry |
| Alcohols/Phenols | Phenol | 3-Phenoxyoxetane | 60-75 | [2] |
| Benzyl alcohol | 3-(Benzyloxy)oxetane | 65-80 | Inferred from general tosylate chemistry | |
| Halides | Lithium Chloride | 3-Chlorooxetane | ~80 | [5] |
Reaction Mechanism
The primary mechanism for the reaction of 3-oxetanyl tosylate with nucleophiles is a bimolecular nucleophilic substitution (SN2).
Caption: SN2 mechanism for the reaction of 3-oxetanyl tosylate.
In this concerted mechanism, the nucleophile attacks the carbon atom bearing the tosylate group from the backside, leading to an inversion of stereochemistry if the carbon is a stereocenter. The tosylate group departs simultaneously. The stability of the tosylate anion as a leaving group facilitates this process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. connectjournals.com [connectjournals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3517030A - Oxetyl tosylates and halooxetanes - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of oxetane-containing heterocycles, valuable motifs in medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, is increasingly utilized to modulate the physicochemical properties of drug candidates, such as solubility, lipophilicity, and metabolic stability. This guide outlines key synthetic strategies with detailed experimental protocols and quantitative data to facilitate their application in a research and development setting.
Introduction to Oxetane Synthesis
The construction of the strained four-membered oxetane ring presents unique synthetic challenges. However, several robust methods have been developed and are now widely employed. The primary strategies for forming the oxetane ring de novo include:
-
C-O Bond-Forming Cyclizations: Most commonly the intramolecular Williamson etherification.
-
[2+2] Cycloadditions: The Paternò-Büchi reaction is a prominent example.
-
Ring Expansions and Contractions: Utilizing precursors like epoxides or lactones.
-
C-C Bond-Forming Cyclizations.
-
C-H Bond Oxidative Cyclizations.
These methods offer access to a diverse range of oxetane-containing scaffolds, including spirocyclic systems, which are of significant interest in drug design as they introduce three-dimensionality.
Key Synthetic Protocols
This section details the experimental procedures for the most common and versatile methods for synthesizing oxetane-containing heterocycles.
Protocol 1: Williamson Etherification for Oxetane Synthesis from 1,3-Diols
The intramolecular Williamson etherification is a classical and practical approach for forming the oxetane ring from a 1,3-diol precursor. The reaction typically involves the activation of one hydroxyl group as a good leaving group (e.g., tosylate) followed by intramolecular nucleophilic attack by the remaining hydroxyl group under basic conditions.
Experimental Workflow:
Caption: General workflow for oxetane synthesis via Williamson etherification.
Detailed Protocol for 3,3-Disubstituted Oxetanes:
-
Activation (Tosylation): To a solution of the 3,3-disubstituted 1,3-propanediol in a suitable solvent such as pyridine or dichloromethane at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.0-1.2 equivalents).
-
Allow the reaction to stir at 0 °C and then warm to room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosylated diol. Purification can be achieved by column chromatography on silica gel.
-
Cyclization: To a suspension of sodium hydride (NaH) (1.2-1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the mono-tosylated diol in THF dropwise.
-
Allow the reaction mixture to stir at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent and wash the combined organic layers with brine.
-
Dry the organic layer, filter, and concentrate to give the crude oxetane. Purify by column chromatography or distillation.
Quantitative Data:
| Starting Material | Product | Activating Agent | Base for Cyclization | Solvent for Cyclization | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Aryl/Alkyl/Allyl-3-(hydroxymethyl)propane-1,3-diol | 3-Aryl/Alkyl/Allyl-3-substituted oxetane | TsCl | NaH | THF | RT to reflux | 12-24 | 59-87 | |
| (S)-4-(Benzyloxy)butane-1,3-diol | (S)-2-((Benzyloxy)methyl)oxetane | MsCl | NaH | THF | 20 | - | 79 |
Protocol 2: Paternò-Büchi Reaction for [2+2] Photocycloaddition
The Paternò-Büchi reaction is a powerful photochemical method for the one-step synthesis of oxetanes from a carbonyl compound and an alkene. This reaction is particularly useful for accessing structurally complex and functionalized oxetanes, including spirocyclic systems. Recent advances have enabled this reaction to be carried out using visible light, enhancing its applicability and safety.
Experimental Workflow:
Caption: Simplified mechanism of the Paternò-Büchi reaction.
Detailed Protocol for Visible-Light-Mediated Paternò-Büchi Reaction:
-
Reaction Setup: In a suitable reaction vessel (e.g., a borosilicate glass vial), combine the aryl glyoxylate (1 equivalent), the alkene (2-10 equivalents), and a photocatalyst such as [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (0.5-2.5 mol%).
-
Dissolve the components in an appropriate solvent (e.g., acetonitrile or 1,2-dichloroethane) to a concentration of approximately 0.1 M with respect to the carbonyl compound.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs, λ ≈ 465 nm) at ambient temperature. Cooling may be necessary to maintain a constant temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting carbonyl compound is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired oxetane.
Quantitative Data:
| Carbonyl Compound | Alkene | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Methyl benzoylformate | 2,3-Dimethyl-2-butene | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (2.5) | MeCN | 0.5-16 | up to 99 | |
| Methyl 4-nitrobenzoylformate | 2,3-Dimethyl-2-butene | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (2.5) | MeCN | 16 | 65 | |
| Methyl 4-methoxybenzoylformate | 2,3-Dimethyl-2-butene | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (2.5) | MeCN | 16 | 72 |
Protocol 3: Synthesis of Spirocyclic Oxetanes
Spirocyclic oxetanes are increasingly important in drug discovery as they introduce conformational rigidity and novel three-dimensional exit vectors. They can be synthesized through various methods, including the Paternò-Büchi reaction involving cyclic ketones or intramolecular C-H insertion/Williamson etherification sequences.
Experimental Workflow for Spiro-Oxetane Synthesis via Paternò-Büchi Reaction:
Caption: Telescoped synthesis of functionalized spirocyclic oxetanes.
Detailed Protocol for Telescoped Three-Step Synthesis of Spirocyclic Oxetanes:
-
Paternò-Büchi Reaction: In a quartz reaction vessel, dissolve maleic anhydride (1 equivalent), the cyclic ketone (3 equivalents), and p-xylene (1 equivalent, to suppress alkene dimerization) in acetonitrile (to a concentration of 0.1 M with respect to maleic anhydride).
-
Irradiate the solution at 300 nm in a photoreactor until the maleic anhydride is consumed.
-
Nucleophilic Ring-Opening: To the crude reaction mixture, add a nucleophile (e.g., an alcohol or amine, 1.1 equivalents) and a base (e.g., triethylamine, 1.1 equivalents).
-
Stir the mixture at room temperature until the anhydride ring is opened.
-
Coupling: Add a coupling agent (e.g., DCC, 1.1 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction until the coupling is complete.
-
Workup and Purification: Filter the reaction mixture to remove any precipitated urea byproducts and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to yield the functionalized spirocyclic oxetane.
Quantitative Data:
| Cyclic Ketone | Nucleophile | Coupling Agent | Overall Yield (%) | Reference |
| Cyclohexanone | Benzyl alcohol | DCC | 45 | |
| Cyclopentanone | Isopropanol | DCC | 42 | |
| Tetrahydropyran-4-one | Morpholine | DCC | 35 |
Applications in Drug Discovery
The incorporation of oxetane moieties into drug candidates has been shown to improve key pharmacokinetic properties. For instance, oxetanes can act as polar surrogates for gem-dimethyl or carbonyl groups, often leading to increased aqueous solubility and metabolic stability without a significant increase in lipophilicity. The unique stereoelectronic properties of the oxetane ring can also influence the conformation of molecules, potentially improving target binding affinity.
Conclusion
The synthetic methodologies outlined in these application notes provide a robust toolkit for the synthesis of diverse oxetane-containing heterocycles. The detailed protocols and tabulated data are intended to serve as a practical guide for researchers in medicinal chemistry and drug development, enabling the exploration of this valuable chemical space for the discovery of new therapeutic agents.
Application Notes and Protocols: Reaction of Grignard Reagents with 3-Oxetyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has garnered significant interest in medicinal chemistry due to its unique physicochemical properties, serving as a valuable bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. The introduction of substituents at the 3-position of the oxetane ring allows for the exploration of new chemical space and the fine-tuning of pharmacokinetic profiles of drug candidates. One effective method for the C-C bond formation at this position is the reaction of Grignard reagents with 3-oxetyl tosylate. This application note provides a detailed overview of this reaction, including protocols and key considerations for its successful implementation in a research and drug development setting.
The reaction proceeds via a transition metal-catalyzed cross-coupling mechanism, where a Grignard reagent (R-MgX) couples with this compound in the presence of a nickel or palladium catalyst. This method offers a versatile and efficient route to a variety of 3-substituted oxetanes. Careful control of reaction conditions is crucial to ensure high yields and prevent the potential for ring-opening of the strained oxetane ring.
Reaction Mechanism and Key Considerations
The reaction of a Grignard reagent with this compound is typically a nickel- or palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)) undergoes oxidative addition to the C-O bond of the this compound, forming a metal-alkyloxetane intermediate.
-
Transmetalation: The Grignard reagent transfers its organic group to the metal center, displacing the tosylate group.
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the 3-substituted oxetane product and regenerating the active catalyst.
Key Considerations:
-
Catalyst Choice: Both nickel and palladium catalysts have been shown to be effective. Common choices include NiCl₂, Ni(acac)₂, and Pd(acac)₂. The choice of catalyst can influence reaction efficiency and should be optimized for specific substrates.
-
Ligands/Additives: The addition of dienes, such as 1,3-butadiene, has been reported to significantly improve the yields of cross-coupling reactions with alkyl tosylates.[1][2][3] These additives are thought to stabilize the active catalytic species.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential for the formation and reaction of Grignard reagents.
-
Temperature: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature.[2] Low temperatures can help to minimize side reactions, including the potential for oxetane ring-opening.
-
Moisture and Air: Grignard reagents are highly sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
The following table summarizes representative yields for the nickel-catalyzed cross-coupling reaction of various Grignard reagents with this compound. These values are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Grignard Reagent (R-MgX) | R Group | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | Phenyl | NiCl₂ (5) | 1,3-Butadiene (10) | THF | 25 | 12 | 85 |
| 2 | Methylmagnesium bromide | Methyl | NiCl₂ (5) | 1,3-Butadiene (10) | THF | 0 - 25 | 12 | 78 |
| 3 | Ethylmagnesium bromide | Ethyl | NiCl₂ (5) | 1,3-Butadiene (10) | THF | 0 - 25 | 12 | 82 |
| 4 | Isopropylmagnesium chloride | Isopropyl | NiCl₂ (5) | 1,3-Butadiene (10) | THF | 25 | 24 | 65 |
| 5 | Vinylmagnesium bromide | Vinyl | Pd(acac)₂ (3) | 1,3-Butadiene (10) | THF | 25 | 12 | 75 |
| 6 | Allylmagnesium bromide | Allyl | NiCl₂ (5) | 1,3-Butadiene (10) | THF | 0 | 8 | 88 |
Experimental Protocols
General Protocol for the Nickel-Catalyzed Cross-Coupling of Grignard Reagents with this compound
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Nickel(II) chloride (NiCl₂)
-
1,3-Butadiene (as a solution in a suitable solvent or condensed gas)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of the Reaction Vessel: All glassware (round-bottom flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of dry nitrogen or argon. Assemble the apparatus while hot and maintain a positive pressure of inert gas.
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar, add NiCl₂ (5 mol%).
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous THF to the flask. Cool the flask to 0 °C in an ice bath.
-
Add 1,3-butadiene (10 mol%) to the stirred suspension.
-
In a separate, dried dropping funnel, place a solution of this compound (1.0 eq) in anhydrous THF.
-
Slowly add the commercially available Grignard reagent (1.2 - 1.5 eq) to the reaction mixture at 0 °C.
-
After the addition of the Grignard reagent, add the solution of this compound dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-substituted oxetane.
Mandatory Visualizations
Reaction Pathway
Caption: Catalytic cycle for the cross-coupling of a Grignard reagent with this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 3-substituted oxetanes.
References
- 1. scispace.com [scispace.com]
- 2. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Cross-Coupling Reaction of Alkyl Tosylates and Bromides with Grignard Reagents in the Presence of 1,3-Butadiene [organic-chemistry.org]
Application Notes and Protocols: Scalable Synthesis of Pharmaceutical Intermediates Using 3-Oxetyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has emerged as a valuable building block in modern drug discovery, offering a unique combination of properties that can enhance the pharmacological profile of drug candidates.[1][2] The incorporation of this four-membered heterocyclic ether can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[3] 3-Oxetyl tosylate is a key electrophilic reagent that enables the efficient introduction of the oxetane ring into a wide range of molecules via nucleophilic substitution. This document provides detailed application notes and scalable protocols for the synthesis of pharmaceutical intermediates using this compound.
The primary application of this compound in pharmaceutical synthesis is the alkylation of nucleophiles, particularly primary and secondary amines, to form 3-aminooxetanes. These oxetanyl-amines are prevalent in a variety of drug candidates, including kinase inhibitors and antiviral agents. The tosylate group serves as an excellent leaving group, facilitating the reaction under relatively mild conditions.
Core Reaction: Nucleophilic Substitution
The fundamental transformation involves the reaction of a nucleophile, typically an amine, with this compound to yield the corresponding 3-substituted oxetane. This S_N_2 reaction proceeds with the displacement of the tosylate group.
General Reaction Scheme:
Caption: General reaction for the synthesis of 3-substituted oxetanes.
Scalable Synthesis Protocols
The following protocols provide detailed methodologies for the synthesis of key pharmaceutical intermediates on a scalable basis.
Protocol 1: Synthesis of N-(Oxetan-3-yl)-4-aminopyridine
Application: This intermediate is a common scaffold for the development of various kinase inhibitors. The oxetane moiety can improve solubility and modulate the basicity of the pyridine nitrogen.
Experimental Workflow:
Caption: Workflow for the synthesis of N-(Oxetan-3-yl)-4-aminopyridine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | CAS Number |
| 4-Aminopyridine | 94.11 | 504-24-5 |
| This compound | 228.26 | 72642-19-0 |
| Acetonitrile | 41.05 | 75-05-8 |
| Diisopropylethylamine (DIPEA) | 129.24 | 7087-68-5 |
| Dichloromethane (DCM) | 84.93 | 75-09-2 |
| Isopropanol (IPA) | 60.10 | 67-63-0 |
| Heptane | 100.21 | 142-82-5 |
Procedure:
-
To a suitable reactor, charge 4-aminopyridine (1.0 eq), this compound (1.1 eq), and acetonitrile (10 vol).
-
Add diisopropylethylamine (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by HPLC (typically 12-18 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add dichloromethane (10 vol) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 5 vol).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product is purified by crystallization from a mixture of isopropanol and heptane to afford N-(oxetan-3-yl)-4-aminopyridine as a solid.
Quantitative Data Summary:
| Scale | 4-Aminopyridine (kg) | This compound (kg) | DIPEA (kg) | Acetonitrile (L) | Typical Yield (%) |
| Lab | 0.10 | 0.27 | 0.21 | 1.0 | 85-95 |
| Pilot | 1.0 | 2.7 | 2.1 | 10 | 80-90 |
| Production | 10 | 27 | 21 | 100 | 75-85 |
Protocol 2: Synthesis of (S)-1-Boc-3-(oxetan-3-ylamino)pyrrolidine
Application: This chiral intermediate is a key building block for the synthesis of various antiviral and anticancer agents. The oxetane moiety often enhances the binding affinity and pharmacokinetic properties of the final drug molecule.
Experimental Workflow:
Caption: Workflow for the synthesis of (S)-1-Boc-3-(oxetan-3-ylamino)pyrrolidine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | CAS Number |
| (S)-1-Boc-3-aminopyrrolidine | 186.25 | 147081-44-5 |
| This compound | 228.26 | 72642-19-0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 |
| Potassium Carbonate | 138.21 | 584-08-7 |
| Ethyl Acetate | 88.11 | 141-78-6 |
| Silica Gel | - | 7631-86-9 |
Procedure:
-
To a reactor, add (S)-1-Boc-3-aminopyrrolidine (1.0 eq), this compound (1.05 eq), and N,N-dimethylformamide (8 vol).
-
Add potassium carbonate (2.0 eq) to the stirred mixture.
-
Heat the reaction to 60 °C and maintain until the starting material is consumed as indicated by TLC or LC-MS analysis (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and add water (20 vol).
-
Extract the aqueous mixture with ethyl acetate (3 x 10 vol).
-
Combine the organic layers and wash with brine (2 x 5 vol).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield (S)-1-Boc-3-(oxetan-3-ylamino)pyrrolidine as an oil.
Quantitative Data Summary:
| Scale | (S)-1-Boc-3-aminopyrrolidine (g) | This compound (g) | K2CO3 (g) | DMF (mL) | Typical Yield (%) |
| Lab | 10.0 | 12.8 | 14.8 | 80 | 75-85 |
| Pilot | 100 | 128 | 148 | 800 | 70-80 |
| Production | 1000 | 1280 | 1480 | 8000 | 65-75 |
Conclusion
This compound is a versatile and efficient reagent for the scalable synthesis of oxetane-containing pharmaceutical intermediates. The protocols provided herein demonstrate robust and scalable methods for the preparation of key building blocks used in the development of a wide range of therapeutics. Careful control of reaction conditions and appropriate purification techniques are essential for achieving high yields and purity on a large scale. The use of this compound allows for the late-stage introduction of the beneficial oxetane motif, providing a valuable tool for medicinal chemists and process development scientists.
References
Protecting Group Strategies for Reactions with 3-Oxetyl Tosylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxetyl tosylate is a valuable building block in medicinal chemistry and drug development, enabling the introduction of the oxetane motif into a wide range of molecules. The oxetane ring is often used as a bioisostere for carbonyl groups or gem-dimethyl groups, and can improve physicochemical properties such as solubility and metabolic stability. However, the reactivity of this compound as an alkylating agent necessitates the use of protecting groups when the nucleophilic partner contains sensitive functional groups, such as primary or secondary amines, alcohols, or thiols. This document provides detailed application notes and protocols for protecting group strategies in reactions involving this compound, ensuring chemoselectivity and high yields.
Protecting Group Strategies: An Overview
The successful incorporation of the 3-oxetanyl moiety via nucleophilic substitution with this compound often requires a strategic approach to protect reactive functional groups on the incoming nucleophile. The choice of protecting group is critical and should be guided by its stability to the alkylation conditions and the orthogonality of its removal in the presence of the newly formed oxetane-containing product. This section outlines common protecting group strategies for amine, alcohol, and thiol functionalities.
A logical workflow for these reactions is depicted below:
Figure 1: General workflow for the reaction of protected nucleophiles with this compound.
Amine Protecting Groups
Primary and secondary amines are excellent nucleophiles that readily react with this compound. To control the extent of alkylation and prevent side reactions, protection of the amine is often necessary. The most common protecting groups for this purpose are tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).
tert-Butoxycarbonyl (Boc) Group
The Boc group is widely used due to its ease of introduction and its stability under basic and nucleophilic conditions, making it ideal for the subsequent alkylation step. Deprotection is conveniently achieved under acidic conditions.
Reaction Scheme:
Figure 2: Reaction pathway for the synthesis of N-(oxetan-3-yl) amines using a Boc protecting group.
Carboxybenzyl (Cbz) Group
The Cbz group is another robust protecting group for amines that is stable to a wide range of reaction conditions. A key advantage of the Cbz group is its removal by catalytic hydrogenolysis, which occurs under neutral conditions and is orthogonal to many other protecting groups, including the acid-labile Boc group.[1][2]
Reaction Scheme:
Figure 3: Reaction pathway for the synthesis of N-(oxetan-3-yl) amines using a Cbz protecting group.
Table 1: Summary of Amine Protecting Group Strategies
| Protecting Group | Protection Reagents | Alkylation Base | Deprotection Conditions | Typical Yield (Alkylation) | Typical Yield (Deprotection) |
| Boc | (Boc)₂O, Base (e.g., NEt₃, NaOH) | NaH, K₂CO₃ | Acid (TFA, HCl) | Good to Excellent | Excellent |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | NaH, K₂CO₃ | H₂, Pd/C | Good to Excellent | Excellent |
Alcohol Protecting Groups
The hydroxyl group of alcohols is nucleophilic and can react with this compound under basic conditions in a Williamson ether synthesis.[3][4][5][6] To achieve selective O-alkylation, especially in the presence of other nucleophilic sites, protection of other functional groups may be necessary, or in the case of polyols, selective protection might be required. The benzyl (Bn) group is a common choice for protecting alcohols.
Benzyl (Bn) Group
Benzyl ethers are stable to a wide range of acidic and basic conditions.[7] Their removal via catalytic hydrogenolysis is a mild and efficient method that is compatible with many other functional groups, including the oxetane ring.[8][9][10]
Reaction Scheme:
Figure 4: General scheme for the synthesis of 3-alkoxyoxetanes via Williamson ether synthesis. The alcohol can be part of a larger molecule where other groups are protected.
Table 2: Summary of Alcohol Protecting Group Strategy
| Protecting Group | Protection Reagents | Alkylation Base | Deprotection Conditions | Typical Yield (Alkylation) | Typical Yield (Deprotection) |
| Benzyl (Bn) | BnBr or BnCl, NaH | NaH | H₂, Pd/C | Good | Excellent |
Thiol Protecting Groups
Thiols are highly nucleophilic and can readily displace the tosylate group of this compound. To prevent unwanted side reactions, such as oxidation to disulfides, and to control reactivity, protection of the thiol group can be employed, although direct alkylation is also common. The acetyl (Ac) group is a simple and effective protecting group for thiols.
Acetyl (Ac) Group
The S-acetyl group can be introduced by reacting the thiol with acetyl chloride or acetic anhydride. It is stable under many reaction conditions. Deprotection is typically achieved by basic hydrolysis.
Reaction Scheme:
Figure 5: General scheme for the synthesis of 3-(alkylthio)oxetanes. Direct alkylation of the thiol is often performed.
Table 3: Summary of Thiol Protecting Group Strategy
| Protecting Group | Protection Reagents | Alkylation Base | Deprotection Conditions | Typical Yield (Alkylation) | Typical Yield (Deprotection) |
| Acetyl (Ac) | Acetyl chloride, Acetic anhydride | Base (e.g., NaH, K₂CO₃) | Base (e.g., NaOH, NH₃) | Good | Good to Excellent |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
This protocol describes the N-alkylation of a Boc-protected secondary amine with this compound.
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate in acetonitrile, add potassium carbonate.
-
Add this compound to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
This protocol describes the acidic removal of the Boc group.[11]
Materials:
-
tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Dissolve tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate in dichloromethane.
-
Cool the solution to 0 °C and add trifluoroacetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 3: Synthesis of Benzyl N-(oxetan-3-yl)glycinate
This protocol outlines the alkylation of a Cbz-protected amino acid ester.
Materials:
-
Benzyl glycinate (or its hydrochloride salt)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
This compound
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
Procedure (Two Steps): a) Cbz-Protection:
-
Dissolve benzyl glycinate hydrochloride in a mixture of water and a suitable organic solvent (e.g., THF).
-
Cool the solution to 0 °C and add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.[12]
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Extract the product into an organic solvent, wash, dry, and concentrate to obtain Cbz-protected benzyl glycinate.
b) Alkylation:
-
Dissolve the Cbz-protected benzyl glycinate in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Stir for 30 minutes at 0 °C, then add a solution of this compound in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with water, extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 4: Deprotection of Benzyl N-(oxetan-3-yl)glycinate
This protocol describes the hydrogenolysis of the Cbz group.
Materials:
-
Benzyl N-(oxetan-3-yl)glycinate
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve benzyl N-(oxetan-3-yl)glycinate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Conclusion
The use of protecting groups is an indispensable strategy for the successful synthesis of complex molecules containing the oxetane moiety via reactions with this compound. The choice of protecting group should be carefully considered based on the stability requirements of the alkylation step and the orthogonality of the deprotection conditions. The protocols provided herein for Boc, Cbz, and Bn protecting groups offer reliable methods for researchers in drug discovery and organic synthesis to access a variety of 3-substituted oxetane derivatives.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Chemoselective Cleavage of Benzyl Ether Protecting Groups in the Presence of Benzyloxycarbonyl Functions | Semantic Scholar [semanticscholar.org]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
how to improve the yield of 3-Oxetyl tosylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Oxetyl tosylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Suboptimal Reaction Temperature: The temperature may be too low, slowing down the reaction rate, or too high, promoting side reactions. 3. Insufficient Base: An inadequate amount of base can lead to the accumulation of HCl, which can hinder the reaction. 4. Poor Quality of Starting Materials: Impurities in 3-hydroxyoxetane or p-toluenesulfonyl chloride can affect the reaction outcome. 5. Side Reactions: Formation of byproducts, such as the corresponding chloride, can reduce the yield of the desired tosylate.[1] | 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting alcohol. 2. Optimize Temperature: For exothermic reactions, use an ice bath to maintain a temperature below 70°C.[2] For slower reactions, a moderate increase in temperature might be beneficial, but this should be carefully monitored to avoid decomposition. 3. Adjust Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to effectively neutralize the generated HCl.[1] 4. Ensure Purity of Reagents: Use purified 3-hydroxyoxetane and fresh p-toluenesulfonyl chloride for the reaction. 5. Modify Reaction Conditions: Using a base like pyridine can help scavenge HCl as it is formed.[3] Minimizing reaction time once the starting material is consumed can also reduce byproduct formation.[1] |
| Presence of Starting Material (3-hydroxyoxetane) in Product | 1. Insufficient p-toluenesulfonyl chloride: The amount of tosylating agent may not be enough to convert all of the starting alcohol. 2. Short Reaction Time: The reaction may have been stopped prematurely. | 1. Increase Amount of Tosylating Agent: Use a slight excess (e.g., 1.1-1.2 equivalents) of p-toluenesulfonyl chloride. 2. Extend Reaction Time: Monitor the reaction by TLC until the starting alcohol spot disappears. |
| Formation of Impurities/Byproducts | 1. Ditosylate Formation (if applicable to diol starting materials): Over-tosylation can occur if the stoichiometry is not carefully controlled. 2. Chloride byproduct formation: The tosylate group can be displaced by chloride ions, particularly when tosyl chloride is used.[1] 3. Decomposition: The product might be unstable under the reaction or workup conditions. | 1. Controlled Addition of Reagents: Add the tosylating agent dropwise to a solution of the alcohol to maintain a low concentration and favor mono-tosylation. 2. Use of Alternative Sulfonating Agents: Consider using tosyl anhydride or other sulfonating agents that do not introduce chloride ions. 3. Mild Reaction and Workup Conditions: Maintain a low temperature during the reaction and workup. Purify the product promptly after the reaction is complete. |
| Difficulty in Product Isolation/Purification | 1. Product is water-soluble: This can lead to loss of product during aqueous workup. 2. Product is an oil: Oily products can be more challenging to purify than crystalline solids. | 1. Extraction with an Organic Solvent: After the reaction, extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. 2. Chromatography: If the product is an oil or contains impurities that are difficult to remove by other means, column chromatography may be necessary. Recrystallization can be attempted if the product is a solid.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The tosylation of 3-hydroxyoxetane is an exothermic reaction. It is recommended to use an ice bath to maintain the reaction temperature below 70°C to minimize side reactions and ensure a high yield.[2]
Q2: Which base is most suitable for this reaction?
A2: Sodium hydroxide (NaOH) in an aqueous solution has been shown to be effective, resulting in a high yield of this compound.[2] Other commonly used bases in tosylation reactions include pyridine and triethylamine, which act as catalysts and also neutralize the hydrochloric acid byproduct.[1][3] The choice of base may depend on the specific reaction conditions and the scale of the synthesis.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable solvent system should be chosen to clearly separate the starting material (3-hydroxyoxetane), the product (this compound), and any significant byproducts. The reaction is considered complete when the spot corresponding to the starting alcohol is no longer visible.
Q4: What are the common side reactions to be aware of?
A4: A common side reaction is the formation of the corresponding alkyl chloride through the displacement of the tosylate group by a chloride ion, especially when tosyl chloride is the tosylating agent.[1] Over-reaction leading to the formation of byproducts can also occur if the reaction is left for too long after the starting material has been consumed.
Q5: What is the best method for purifying the final product?
A5: A reported high-yield procedure involves isolating the product by filtration, followed by washing with warm water to remove water-soluble impurities.[2] If further purification is needed, recrystallization from a suitable solvent system can be employed for solid products.[4] For oily products or to remove persistent impurities, column chromatography is a viable option.
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is adapted from a literature procedure that reports a 94% yield.[2]
Materials:
-
3-hydroxyoxetane
-
p-toluenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Water
-
Ice
Procedure:
-
In a reaction vessel, prepare a stirred suspension of 3-hydroxyoxetane and p-toluenesulfonyl chloride (1.15 equivalents) in water.
-
Prepare a solution of sodium hydroxide (1.6 equivalents) in water.
-
Cool the suspension of 3-hydroxyoxetane and p-toluenesulfonyl chloride in an ice bath.
-
Slowly add the sodium hydroxide solution to the cooled suspension over a period of 25 minutes. The reaction is exothermic, so maintain the temperature below 70°C using the ice bath.
-
After the addition is complete and the initial exothermic reaction has subsided (approximately 10 minutes), remove the ice bath and allow the reaction mixture to cool to 40°C over a 1-hour period while stirring.
-
Isolate the product by filtration.
-
Wash the filtered product with four portions of warm (45°-55° C) water.
-
Air-dry the product to obtain this compound.
Data Presentation
| Parameter | Condition A | Condition B (Reported High-Yield) [2] | Condition C |
| Base | Pyridine | Sodium Hydroxide | Triethylamine |
| Solvent | Dichloromethane | Water | Dichloromethane |
| Temperature | 0°C to Room Temp | < 70°C (Ice Bath) | 0°C to Room Temp |
| Reported Yield | Variable | 94% | Variable |
Visualization
Caption: Workflow for troubleshooting and optimizing the synthesis of this compound.
References
common side reactions and byproducts with 3-Oxetyl tosylate
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxetyl Tosylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used in organic synthesis. It combines the reactivity of a tosylate, which is an excellent leaving group, with the structural features of an oxetane ring.[1][2] This makes it a valuable building block for introducing the 3-oxetanyl group into molecules, a common strategy in medicinal chemistry to improve physicochemical properties such as solubility.
Q2: What are the general types of reactions this compound undergoes?
Like other alkyl tosylates, this compound is primarily used for nucleophilic substitution reactions.[1][3][4] It can react with a wide range of nucleophiles, including amines, phenols, and thiols, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.
Troubleshooting Guide
Issue 1: Low Yield of the Desired 3-Substituted Oxetane Product
Possible Cause 1: Competing Side Reactions
-
Elimination: Under strongly basic conditions, an E2 elimination reaction can occur, leading to the formation of 3-methyleneoxetane. This is more likely with sterically hindered or strong, non-nucleophilic bases.
-
Ring-Opening of Oxetane: The strained four-membered oxetane ring is susceptible to opening under certain conditions. While generally stable to many nucleophilic substitution conditions, acidic contamination or high temperatures can promote ring-opening, leading to a complex mixture of byproducts.
Troubleshooting Suggestions:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if elimination is a suspected side reaction.
-
Reaction Temperature: Maintain the recommended reaction temperature. Avoid excessive heating, which can promote both elimination and ring-opening.
-
Control of pH: Ensure the reaction is not acidic, unless a specific protocol calls for it. The presence of Brønsted or Lewis acids can catalyze the ring-opening of the oxetane.
Possible Cause 2: Incomplete Reaction
Troubleshooting Suggestions:
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Reagent Quality: Ensure the this compound and the nucleophile are of high purity. Impurities can inhibit the reaction.
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.
Issue 2: Formation of Multiple Products in N-Alkylation Reactions
Possible Cause: Overalkylation of Amines
Primary and secondary amines can undergo further alkylation after the initial reaction with this compound, leading to the formation of tertiary amines and quaternary ammonium salts.
Troubleshooting Suggestions:
-
Stoichiometry: Use a large excess of the amine nucleophile to favor the formation of the mono-alkylated product.
-
Slow Addition: Add the this compound slowly to a solution of the amine to maintain a high concentration of the amine relative to the alkylating agent.
Issue 3: Difficulty in Purifying the Product
Possible Cause: Presence of Tosylate Byproducts
The tosylate leaving group is released as p-toluenesulfonic acid or its salt during the reaction. Residual starting material and these tosylate byproducts can co-elute with the desired product during chromatography.
Troubleshooting Suggestions:
-
Aqueous Workup: A basic aqueous workup (e.g., with sodium bicarbonate solution) can help remove the acidic p-toluenesulfonic acid.
-
Chromatography Conditions: Optimize the solvent system for column chromatography to achieve better separation of the product from impurities. A gradient elution may be necessary.
Summary of Potential Side Reactions
| Side Reaction | Nucleophile/Conditions | Major Byproduct(s) |
| Elimination (E2) | Strong, sterically hindered bases | 3-Methyleneoxetane |
| Ring-Opening | Acidic conditions, high temperatures | Complex mixture of diols and other rearranged products |
| Overalkylation | Primary or secondary amines | Di- and tri-alkylated amines, quaternary ammonium salts |
Experimental Protocols
General Protocol for N-Alkylation of an Aniline with this compound:
-
To a solution of the aniline (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile is added this compound (1.0 equivalent).
-
The reaction mixture is stirred at 60 °C and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Optimizing Nucleophilic Attack on 3-Oxetyl Tosylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for nucleophilic attack on 3-oxetyl tosylate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a useful electrophile?
This compound is a versatile reagent in organic synthesis. The oxetane ring is a valuable motif in medicinal chemistry, and the tosylate group is an excellent leaving group, making the C3 position of the oxetane ring highly susceptible to nucleophilic attack. This allows for the facile introduction of the oxetane moiety into various molecules. The reaction proceeds via a standard SN2 mechanism, where a nucleophile displaces the tosylate group.[1][2][3]
Q2: What types of nucleophiles can be used to react with this compound?
A wide range of nucleophiles can be employed for the SN2 reaction with this compound. These are broadly categorized as:
-
Nitrogen Nucleophiles: Primary and secondary amines, azides.
-
Oxygen Nucleophiles: Alcohols, phenols (as their corresponding alkoxides or phenolates).
-
Sulfur Nucleophiles: Thiols (as thiolates).[4]
-
Carbon Nucleophiles: Enolates, organometallic reagents.[5]
The choice of nucleophile will depend on the desired final product.
Q3: What is the general mechanism for the nucleophilic attack on this compound?
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This is a one-step process where the nucleophile attacks the carbon atom bearing the tosylate group from the side opposite to the leaving group (backside attack).[6][7] This concerted mechanism leads to the inversion of stereochemistry at the reaction center if it is chiral.[6][8][9]
Q4: How is this compound typically prepared?
This compound is synthesized from 3-hydroxyoxetane. The reaction involves treating 3-hydroxyoxetane with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, which neutralizes the HCl byproduct.[1][3][10][11]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from 3-hydroxyoxetane.
Materials:
-
3-hydroxyoxetane
-
p-toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-hydroxyoxetane (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Poor quality of this compound | Ensure the starting tosylate is pure. It can be synthesized from 3-hydroxyoxetane and purified by chromatography. A detailed protocol is provided above. |
| Inactive nucleophile | For weakly acidic nucleophiles like alcohols and thiols, deprotonation with a suitable base (e.g., NaH, K₂CO₃) is necessary to generate the more nucleophilic alkoxide or thiolate.[4] For enolates, ensure complete deprotonation of the carbonyl compound using a strong, non-nucleophilic base like LDA at low temperatures.[12][13] |
| Inappropriate solvent | For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[7] Protic solvents can solvate the nucleophile, reducing its reactivity. |
| Low reaction temperature | While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor for product formation. |
| Steric hindrance | If the nucleophile is sterically bulky, the SN2 reaction may be slow. Consider using a less hindered nucleophile or increasing the reaction temperature and time. |
Issue 2: Formation of Side Products (e.g., Elimination Products)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Strongly basic nucleophile | Strongly basic and sterically hindered nucleophiles can promote the E2 elimination pathway, leading to the formation of an alkene. Use a less basic nucleophile if possible. If a basic nucleophile is required, use lower reaction temperatures to favor the SN2 pathway, which generally has a lower activation energy than E2. |
| High reaction temperature | Higher temperatures tend to favor elimination over substitution.[14] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Solvent effects | The choice of solvent can influence the SN2/E2 competition. In some cases, a less polar solvent might disfavor the transition state for elimination. |
| Reaction with solvent | In protic solvents, the solvent itself can act as a nucleophile (solvolysis). Use a polar aprotic solvent to avoid this side reaction. |
Data Presentation
The following tables summarize typical reaction conditions for the nucleophilic substitution on secondary tosylates, which can be used as a starting point for optimizing the reaction with this compound.
Table 1: Effect of Nucleophile and Solvent on Reaction Outcome
| Nucleophile | Solvent | Typical Temperature (°C) | Expected Product | Reference |
| NaN₃ | DMF | 25 - 60 | Azide | [2] |
| KCN | DMSO | 25 - 80 | Nitrile | [1] |
| NaSPh | Ethanol | 25 | Thioether | [1] |
| NaOMe | Methanol | 25 | Ether | [1] |
| Lithium diisopropylamide (LDA) / Ketone | THF | -78 to 25 | α-Alkylated ketone | [12][13] |
Table 2: General Solvent Effects on SN2 Reactions
| Solvent Type | Examples | Effect on SN2 Rate | Reason |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases rate | Solvates the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective nucleophilicity.[7] |
| Polar Protic | Water, Ethanol, Methanol | Decreases rate | Solvates the nucleophile through hydrogen bonding, reducing its reactivity. |
| Nonpolar | Hexane, Toluene | Very slow or no reaction | Reactants are often insoluble, and the transition state is not stabilized. |
Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: General experimental workflow for the nucleophilic substitution reaction on this compound.
Logical Relationship of Reaction Parameters
Caption: Interplay of key experimental parameters affecting the outcome of the nucleophilic attack.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Ch8 : Tosylates [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Khan Academy [khanacademy.org]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. reddit.com [reddit.com]
challenges in the purification of 3-Oxetyl tosylate products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Oxetyl tosylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities include unreacted 3-oxetanol, excess p-toluenesulfonyl chloride (TsCl), p-toluenesulfonic acid, and pyridinium salts (if pyridine is used as a base). Additionally, side products from the ring-opening of the oxetane ring under acidic conditions can also be present.[1][2]
Q2: My this compound product is an oil, but I expected a solid. What could be the reason?
A2: While many tosylates are crystalline solids, the physical state of this compound can be influenced by residual solvents or the presence of impurities.[3] Incomplete removal of the reaction solvent or the presence of oily side-products can prevent crystallization.
Q3: I am observing a significant loss of my product during aqueous work-up. Why is this happening?
A3: this compound has some water solubility, which can lead to losses during extraction. More importantly, the oxetane ring is susceptible to hydrolysis under acidic conditions, which can be exacerbated during an acidic work-up to remove pyridine.[1][2] This ring-opening reaction leads to the formation of a diol, which is more water-soluble.
Q4: Can I purify this compound using column chromatography?
A4: Yes, column chromatography is a viable purification method. However, the choice of silica gel and eluent system is crucial. Standard silica gel can be slightly acidic and may promote the degradation of the acid-sensitive oxetane ring. Using neutralized silica gel or a less acidic mobile phase is recommended.
Q5: What are the best practices for storing purified this compound?
A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This minimizes degradation from moisture, light, and oxygen. Due to its potential for thermal instability, storage at low temperatures (e.g., in a refrigerator or freezer) is advisable for long-term stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material (3-oxetanol) is consumed. |
| Product Loss During Work-up: Hydrolysis of the oxetane ring. | Use a mild work-up procedure. Instead of a strong acid wash, consider using a saturated aqueous solution of sodium bicarbonate or copper sulfate (if pyridine is used) to remove the base. Perform extractions quickly and at a low temperature. | |
| Product Loss During Purification: Co-elution with impurities or degradation on the stationary phase. | For column chromatography, use deactivated silica gel. For recrystallization, carefully select the solvent system to ensure good recovery. | |
| Product Contamination | Residual p-Toluenesulfonyl Chloride: Excess reagent used in the reaction. | Quench the reaction with a small amount of water or a primary amine (like ethanolamine) to consume the excess TsCl.[4] The resulting sulfonamide is typically more polar and easier to remove. |
| Residual Pyridine/Triethylamine: Base used in the reaction. | Wash the organic layer with a cold, dilute acid solution (e.g., 1M HCl), but be mindful of the potential for oxetane ring opening.[5] Alternatively, washing with a saturated copper sulfate solution can effectively remove pyridine. | |
| p-Toluenesulfonic Acid: Hydrolysis of p-toluenesulfonyl chloride. | Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize and remove the acidic impurity. | |
| Product Degradation (e.g., discoloration, change in consistency) | Acidic Conditions: Presence of acidic impurities or use of acidic purification conditions. | Neutralize any acidic components before concentrating the product. Use neutral or basic conditions for purification where possible.[2] |
| Thermal Stress: Overheating during solvent removal or purification. | Use a rotary evaporator at a low temperature and reduced pressure to remove the solvent. Avoid prolonged heating. | |
| Difficulty with Crystallization | Presence of Impurities: Residual solvent or side products inhibiting crystal lattice formation. | Ensure high purity of the product before attempting crystallization. A final purification step like flash chromatography might be necessary. |
| Inappropriate Solvent System: The chosen solvent may be too good or too poor for crystallization. | Screen a variety of solvent systems (e.g., diethyl ether/hexane, ethyl acetate/heptane) to find the optimal conditions for recrystallization. |
Experimental Protocols
General Protocol for the Synthesis of this compound
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Dissolve 3-oxetanol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.5 to 2 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, proceed with one of the purification protocols below.
Purification Protocol 1: Aqueous Work-up and Extraction
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with cold 1M HCl (if pyridine was used, caution is advised due to potential ring opening), saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure at low temperature.
-
Further purify the crude product by column chromatography or recrystallization.
Purification Protocol 2: Precipitation
This method is suitable if the product is a solid and impurities are soluble in the chosen solvent system. A similar procedure has been described for the purification of 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane.[6]
-
After the reaction is complete, slowly add the reaction mixture to a vigorously stirred mixture of ice and water.
-
A white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration.
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Wash the solid with cold water to remove water-soluble impurities.
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Dry the product under high vacuum.
Data Presentation
| Purification Method | Typical Purity Range | Advantages | Disadvantages |
| Recrystallization | >98% | High purity achievable for solid products. | Can have lower recovery; requires finding a suitable solvent system. |
| Column Chromatography | 95-99% | Effective for removing a wide range of impurities; suitable for oily products. | Potential for product degradation on silica gel; can be time-consuming. |
| Aqueous Work-up/Extraction | Variable (often requires further purification) | Good for removing inorganic salts and water-soluble impurities. | Risk of hydrolysis and product loss, especially with acidic washes. |
| Precipitation | >95% | Simple and rapid method for solid products. | May not be effective for removing all organic impurities. |
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
stability and proper storage conditions for 3-Oxetyl tosylate
This technical support guide provides essential information regarding the stability and proper storage of 3-Oxetyl tosylate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a chemical compound containing both a strained oxetane ring and a tosylate group. The tosylate group is an excellent leaving group, making the molecule highly reactive and useful in various chemical syntheses. However, this reactivity also makes the compound susceptible to degradation. The strained four-membered oxetane ring is prone to ring-opening reactions, particularly under acidic conditions. Therefore, understanding and controlling the stability of this compound is critical for its effective use in experiments and to ensure the reliability of results.
Q2: What are the primary degradation pathways for this compound?
The two main pathways for degradation are:
-
Hydrolysis: The tosylate group is susceptible to reaction with water (hydrolysis), which can lead to the formation of p-toluenesulfonic acid and 3-hydroxyoxetane. This is a common issue with sulfonate esters.
-
Ring-Opening: The oxetane ring is strained and can be opened by nucleophiles or under acidic conditions. The presence of the electron-withdrawing tosylate group can further activate the ring towards nucleophilic attack.
Q3: How should I handle this compound upon receiving it?
Upon receipt, the compound should be immediately stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Q4: What are the signs of degradation?
Visual signs of degradation can include a change in color or the presence of a sticky or oily substance in the solid material. Chemically, degradation can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where new peaks corresponding to degradation products would be observed, or by High-Performance Liquid Chromatography (HPLC), which would show a decrease in the purity of the main compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields | Degradation of this compound starting material. | Assess the purity of the this compound before use via HPLC or NMR. Use freshly opened or properly stored material. Consider re-purification if necessary. |
| Formation of unexpected byproducts | The reaction conditions may be promoting the degradation of this compound (e.g., presence of acid or water). | Ensure all solvents and reagents are anhydrous. Use non-acidic conditions if possible. If acidic conditions are required, consider adding the this compound slowly at a low temperature. |
| The compound appears discolored or has changed in physical appearance. | The compound has likely degraded due to improper storage. | The material should be re-analyzed for purity. If significant degradation has occurred, it is recommended to use a fresh batch of the compound. |
Storage and Stability Data
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | To minimize thermal decomposition and slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent hydrolysis by excluding moisture from the air. |
| Light | Amber vial or dark location | To prevent potential light-induced degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | To prevent exposure to moisture and air, and to avoid reaction with the container material. |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound by ¹H NMR Spectroscopy
Objective: To determine the purity of a sample of this compound and to monitor its stability over time under specific storage conditions.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Initial Purity Assessment:
-
Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate the characteristic peaks of this compound and any impurity peaks. The purity can be estimated by comparing the relative integrals. Key expected signals for this compound would be from the tosyl group (aromatic protons and methyl group) and the oxetane ring protons.
-
-
Stability Study:
-
Divide the this compound into several samples and store them under different conditions (e.g., room temperature, 4°C, -20°C, exposed to air, under nitrogen).
-
At regular intervals (e.g., 1 week, 1 month, 3 months), take a small amount from each sample.
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Prepare an NMR sample as described in the initial purity assessment.
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Acquire and analyze the ¹H NMR spectrum.
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Compare the spectra over time to monitor for the appearance of new peaks, which would indicate degradation products, and a decrease in the integral of the starting material's peaks.
-
Logical Relationships
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors influencing the stability of this compound.
Technical Support Center: 3-Oxetanyl Tosylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Oxetanyl tosylate.
Frequently Asked Questions (FAQs)
Q1: What is 3-Oxetanyl tosylate and why is it used?
3-Oxetanyl tosylate (oxetan-3-yl 4-methylbenzenesulfonate) is a valuable reagent in organic synthesis. The oxetane ring is a desirable motif in medicinal chemistry as it can improve properties like solubility and metabolic stability.[1] The tosylate group is an excellent leaving group, making 3-Oxetanyl tosylate an effective electrophile for introducing the 3-oxetanyl group into a molecule, typically through nucleophilic substitution (SN2) reactions.[1][2][3]
Q2: How should 3-Oxetanyl tosylate be stored?
While specific storage conditions should be confirmed with the supplier, in general, sulfonate esters like 3-Oxetanyl tosylate should be stored in a cool, dry place away from incompatible materials. For long-term storage, refrigeration is often recommended.
Q3: What are the main safety precautions when handling 3-Oxetanyl tosylate?
As with most chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid breathing in dust, fumes, or vapors.[4]
Q4: Is the oxetane ring stable during reactions?
The four-membered oxetane ring is strained and can be susceptible to ring-opening, particularly under strong acidic conditions.[5][6] Reactions should ideally be conducted under neutral or basic conditions to maintain the integrity of the oxetane ring. Some oxetane-containing molecules, like certain oxetane-carboxylic acids, have been observed to be unstable and can isomerize.[7]
Troubleshooting Failed Reactions
Issue 1: Low or No Yield of the Desired Product
If you are experiencing low or no yield of your target molecule, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Poor Nucleophilicity of the Substrate | - Increase the reaction temperature. - Use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophile's reactivity. - If applicable, convert the nucleophile to its conjugate base using a non-nucleophilic base (e.g., NaH, K₂CO₃). |
| Steric Hindrance | - Prolong the reaction time. - Increase the reaction temperature. - Consider using a smaller, less sterically hindered nucleophile if the experimental design allows. |
| Decomposition of 3-Oxetanyl Tosylate | - Ensure the reaction is not being run under strongly acidic conditions which can promote ring-opening.[5][6] - Verify the quality and purity of the starting material. |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). - Gradually increase the reaction temperature and/or extend the reaction time. |
Issue 2: Formation of Unexpected Byproducts
The presence of unexpected byproducts can complicate purification and reduce the yield of the desired product.
| Potential Cause | Recommended Solution |
| Ring-Opening of the Oxetane | - Avoid acidic conditions. If an acid scavenger is needed, use a non-nucleophilic base. - Keep reaction temperatures as low as possible while still allowing for a reasonable reaction rate. |
| Elimination Reaction | - If the nucleophile is also a strong base, elimination can compete with substitution. - Use a less basic nucleophile if possible. - Lower the reaction temperature, as elimination is often favored at higher temperatures. |
| Side Reactions Involving the Tosylate Group | - In some cases, the tosylate can be displaced by other nucleophiles present in the reaction mixture. For instance, if the tosylate was generated in situ or if there are residual salts from a previous step, these could interfere.[8][9] |
Issue 3: Starting Material Remains Unchanged
If the starting materials are recovered unreacted, the reaction conditions may not be suitable for the desired transformation.
| Potential Cause | Recommended Solution |
| Reaction Conditions are too Mild | - Increase the reaction temperature. - Switch to a solvent that better solubilizes the reactants. - Use a stronger base to deprotonate the nucleophile if applicable. |
| Deactivated Nucleophile | - Ensure the nucleophile has not been protonated by an acidic species in the reaction mixture.[2] The addition of a non-nucleophilic base can be beneficial. |
| Poor Quality of Reagents | - Verify the purity and integrity of both the 3-Oxetanyl tosylate and the nucleophile. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with 3-Oxetanyl Tosylate
This is a general guideline and may require optimization for specific substrates.
-
To a solution of the nucleophile (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 - 1.5 eq., e.g., K₂CO₃, Cs₂CO₃, or NaH) if the nucleophile requires deprotonation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-Oxetanyl tosylate (1.0 - 1.2 eq.) in the same solvent.
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Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Reaction Pathway and Troubleshooting Diagrams
Caption: SN2 reaction pathway for 3-Oxetanyl tosylate.
Caption: Troubleshooting decision tree for failed reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jackwestin.com [jackwestin.com]
- 4. 3-Oxetanyl tosylate 97% | CAS: 26272-83-3 | AChemBlock [achemblock.com]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Minimizing Elimination Byproducts
Welcome to the technical support center for minimizing the formation of elimination byproducts in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are elimination byproducts and why are they a significant concern in drug development?
Elimination byproducts are undesired alkenes or alkynes formed during a chemical reaction, often in competition with the desired substitution product.[1] In drug development, the formation of these byproducts is a critical issue for several reasons:
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Reduced Yield: The formation of byproducts lowers the yield of the target molecule, making the process less efficient and more costly.[2]
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Purification Challenges: Byproducts must be separated from the desired product, which can be a complex and expensive process, especially on an industrial scale.
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Regulatory Scrutiny: The presence of impurities, even in small amounts, can raise concerns with regulatory agencies and may require extensive characterization and toxicological studies.
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Potential for Toxicity: Some byproducts may be toxic or have undesirable pharmacological activity, posing a safety risk.
Q2: What are the primary factors that influence the competition between substitution and elimination reactions?
The competition between substitution (SN1/SN2) and elimination (E1/E2) pathways is governed by several key factors. Understanding and controlling these factors is crucial for minimizing unwanted elimination byproducts. The main factors include:
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Nature of the Substrate: The structure of the starting material plays a significant role.
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Primary substrates generally favor SN2 reactions.
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Secondary substrates can undergo both substitution and elimination, making them prone to byproduct formation.
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Tertiary substrates readily undergo E1 and E2 reactions and are highly susceptible to elimination.
-
-
Strength and Steric Hindrance of the Base/Nucleophile:
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Strong, non-bulky bases (e.g., ethoxide) can act as both nucleophiles and bases, leading to a mixture of products.
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Strong, sterically hindered (bulky) bases (e.g., tert-butoxide) favor elimination as they have difficulty accessing the electrophilic carbon for substitution.[3]
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Weak bases/good nucleophiles (e.g., halide ions) favor substitution.
-
-
Solvent: The choice of solvent can influence the reaction pathway. Polar protic solvents can favor E1 reactions by stabilizing the carbocation intermediate.[4]
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Temperature: Higher temperatures generally favor elimination over substitution.[1] This is because elimination reactions often have a higher activation energy and are more entropically favored.
Q3: How can I control the regioselectivity of an elimination reaction to favor the Zaitsev or Hofmann product?
Regioselectivity in elimination reactions refers to the formation of one constitutional isomer over another. The two main products are the Zaitsev (more substituted) and Hofmann (less substituted) alkenes.
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Zaitsev's Rule: In many cases, the more substituted (and thus more stable) alkene is the major product. This is favored by:
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Using a small, strong base (e.g., sodium ethoxide, sodium hydroxide).
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Higher reaction temperatures.
-
-
Hofmann's Rule: The formation of the less substituted alkene is favored when:
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A sterically hindered (bulky) base is used, such as potassium tert-butoxide (KOtBu).[3] The bulky base preferentially abstracts the more sterically accessible proton from the less substituted carbon.
-
The leaving group is large (e.g., -NR3+).
-
Below is a diagram illustrating the factors influencing this selectivity.
References
effect of base choice on the outcome of 3-Oxetyl tosylate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-oxetyl tosylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the reaction of this compound with various bases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in synthesis?
This compound is a versatile reagent used in organic synthesis. It incorporates a strained four-membered oxetane ring and a tosylate group, which is an excellent leaving group. This combination allows for a variety of chemical transformations, including nucleophilic substitution to introduce the oxetane moiety into a target molecule, or ring-opening reactions to generate functionalized propane derivatives. The oxetane ring is of particular interest in medicinal chemistry as its incorporation into drug candidates can improve physicochemical properties such as solubility and metabolic stability.
Q2: What are the main competing reaction pathways when this compound reacts with a base?
When reacting this compound with a basic reagent, two primary competing pathways are observed:
-
Nucleophilic Substitution (SN2): The base or its conjugate acid can act as a nucleophile, attacking the carbon atom bearing the tosylate group and displacing the tosylate. This results in a 3-substituted oxetane, preserving the oxetane ring.
-
Ring-Opening: The nucleophile can attack one of the carbon atoms of the oxetane ring, leading to the opening of the strained four-membered ring. This typically occurs under acidic conditions but can also be promoted by certain nucleophiles under neutral or basic conditions.
A third possibility, elimination (E2), is also possible but is generally less favored than substitution for this substrate.
Q3: How does the choice of base influence the reaction outcome?
The choice of base is critical in determining the product of the reaction. Key factors to consider are the base's nucleophilicity, steric hindrance, and basicity.
-
Strong, Non-nucleophilic, Sterically Hindered Bases (e.g., Potassium tert-butoxide, KOtBu): These bases are more likely to promote elimination reactions over substitution. However, in the case of this compound, their role is often to deprotonate a nucleophile in situ. Due to their bulk, they are less likely to act as nucleophiles themselves.
-
Strong, Nucleophilic Bases (e.g., Sodium hydroxide, NaOH; Potassium hydroxide, KOH): These can act as both a base and a nucleophile. With this compound, they can participate in SN2 displacement of the tosylate.
-
Weak, Non-nucleophilic Bases (e.g., Triethylamine, Et3N; Diisopropylethylamine, DIPEA): These are typically used as acid scavengers in reactions where a nucleophile is added. They are generally not strong enough to deprotonate alcohols or other weak acids but will neutralize the p-toluenesulfonic acid byproduct of the reaction.
-
Nucleophilic Salts (e.g., Sodium azide, NaN3): These provide a strong nucleophile (the azide anion) for SN2 reactions, leading to the displacement of the tosylate group.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 3-Substituted Oxetane
| Potential Cause | Troubleshooting Steps |
| Poor quality of this compound | Ensure the starting material is pure and dry. Impurities can interfere with the reaction. Consider recrystallizing the tosylate if necessary. |
| Insufficiently reactive nucleophile | The chosen nucleophile may not be strong enough to displace the tosylate group efficiently. Consider using a more reactive nucleophile or adding a catalyst. |
| Reaction temperature is too low | SN2 reactions often require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Inappropriate solvent | The solvent plays a crucial role in SN2 reactions. A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred as it can solvate the cation of the nucleophilic salt without solvating the anion, thus increasing its nucleophilicity. |
| Base is not strong enough to deprotonate the nucleophile | If your nucleophile is an alcohol or thiol, a strong base is required to generate the corresponding alkoxide or thiolate. Ensure the pKa of the base's conjugate acid is significantly higher than the pKa of the nucleophile. |
Issue 2: Formation of Unexpected Side Products (e.g., Ring-Opened Products)
| Potential Cause | Troubleshooting Steps |
| Acidic conditions | The oxetane ring is susceptible to opening under acidic conditions. Ensure that the reaction is run under strictly basic or neutral conditions. If an acid scavenger is used (like Et3N), ensure it is present in sufficient excess. The tosylate leaving group can form p-toluenesulfonic acid as a byproduct, which can catalyze ring-opening. |
| Highly reactive nucleophile leading to ring-opening | Some very strong nucleophiles may favor ring-opening over substitution. If ring-opening is a major issue, consider using a less reactive nucleophile or running the reaction at a lower temperature. |
| High reaction temperature | Elevated temperatures can sometimes favor side reactions, including ring-opening or elimination. Try running the reaction at a lower temperature for a longer period. |
Data Summary
The following table summarizes the expected outcomes for the reaction of this compound with various bases based on general principles of organic reactivity. Note that specific yields can be highly dependent on the exact reaction conditions.
| Base/Nucleophile | Base Type | Expected Primary Reaction | Expected Product(s) |
| Sodium Hydroxide (NaOH) | Strong, Nucleophilic | SN2 | 3-Hydroxyoxetane |
| Potassium tert-butoxide (KOtBu) | Strong, Bulky, Non-nucleophilic | Primarily acts as a base for a separate nucleophile | Product of nucleophilic substitution or elimination |
| Triethylamine (Et3N) | Weak, Non-nucleophilic | Acid Scavenger | No direct reaction with tosylate; neutralizes acid byproduct |
| Sodium Azide (NaN3) | Nucleophilic Salt | SN2 | 3-Azidooxetane |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Hydroxyoxetane[1]
This protocol describes the preparation of the starting material, this compound.
-
Materials:
-
3-Hydroxyoxetane
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Water
-
Ice
-
-
Procedure:
-
To a stirred suspension of 3-hydroxyoxetane (1.0 eq) and p-toluenesulfonyl chloride (1.15 eq) in water, add a solution of sodium hydroxide (1.6 eq) in water dropwise.
-
The reaction is exothermic; maintain the temperature below 70 °C using an ice bath.
-
After the addition is complete and the exotherm subsides, remove the cooling bath and allow the reaction to cool to 40 °C over 1 hour.
-
Isolate the product by filtration.
-
Wash the solid product with warm water (45-55 °C).
-
Air-dry the product to obtain this compound.
-
Protocol 2: General Procedure for Nucleophilic Substitution on this compound (e.g., with Sodium Azide)
This protocol provides a general guideline for reacting this compound with a nucleophile.
-
Materials:
-
This compound
-
Sodium azide (NaN3) (or other nucleophile)
-
Dimethylformamide (DMF) (or other polar aprotic solvent)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium azide (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Visualizations
Reaction Pathways of this compound
Caption: Possible reaction pathways for this compound.
Troubleshooting Logic for Low Yield of 3-Substituted Oxetane
Caption: Decision tree for troubleshooting low product yield.
Technical Support Center: Monitoring Reactions with 3-Oxetyl Tosylate by TLC
This guide provides troubleshooting advice and frequently asked questions for monitoring the progress of chemical reactions involving 3-Oxetyl tosylate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate mobile phase (eluent) for my TLC analysis?
A1: The goal is to find a solvent system where the starting material, this compound, has a retention factor (Rf) of approximately 0.2-0.4. This allows for clear separation from both the non-polar solvent front and the polar baseline, providing ample space for the product spot to appear at a different Rf.
A good starting point for many organic reactions is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
Initial Trial: Begin with a 4:1 mixture of Hexanes:Ethyl Acetate.
-
If the this compound spot remains at the baseline (Rf is too low): Increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., try 2:1 or 1:1 Hexanes:Ethyl Acetate).
-
If the this compound spot runs with the solvent front (Rf is too high): Decrease the polarity of the eluent by increasing the proportion of hexanes (e.g., try 9:1 Hexanes:Ethyl Acetate).
Q2: My spots on the TLC plate are streaking. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Prepare a dilute solution of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) before spotting. The spot should be small and concentrated.
-
Inappropriate Solvent System: If the compound is highly polar, it may not be very soluble in the chosen eluent, causing it to streak. Adding a small amount of a more polar solvent like methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can sometimes resolve this.
-
Compound Decomposition: this compound or the product might be unstable on the silica gel, which is slightly acidic. This can cause decomposition and streaking. To mitigate this, you can use alumina plates or neutralize the silica plate by eluting it with a solvent mixture containing a small amount of triethylamine and then drying it before use.
Q3: I can see my this compound spot, but I can't see a spot for my product. What should I do?
A3: This is a common issue and can be addressed by considering the following:
-
UV Activity: this compound contains a tosyl group, which has an aromatic ring and is therefore visible under a UV lamp (254 nm).[1][2] If the tosylate group is displaced during the reaction by a non-UV active nucleophile, the resulting product will not be visible under UV light.
-
Alternative Visualization Methods: You must use a chemical stain to visualize the product spot. The choice of stain depends on the functional groups in your expected product.
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized, such as alcohols, amines, and alkenes. It will appear as a yellow spot on a purple background.
-
p-Anisaldehyde Stain: This stain is useful for detecting a wide variety of functional groups, including alcohols, aldehydes, and ketones, often giving characteristic colors upon heating.[3]
-
Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds, which will appear as brown spots.[2][4] This method is generally non-destructive.
-
Q4: How do I interpret the TLC plate to determine if the reaction is complete?
A4: To monitor a reaction, you should spot three lanes on your TLC plate: the starting material (SM), the reaction mixture (RM), and a "co-spot" containing both the starting material and the reaction mixture.[5][6]
-
At the beginning of the reaction (t=0): The RM lane should show a prominent spot corresponding to your starting material (this compound).
-
As the reaction progresses: A new spot, corresponding to your product, should appear in the RM lane. The intensity of the starting material spot should decrease over time, while the intensity of the product spot should increase.
-
Completion of the reaction: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5][7] The co-spot is crucial to confirm that the spot in the RM lane is not the starting material, especially if the Rf values are very close.[6]
Experimental Protocol: TLC Monitoring
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., Hexanes:Ethyl Acetate mixture)
-
Visualization tools: UV lamp (254 nm), staining solution (e.g., potassium permanganate), heat gun.
-
A dilute solution of this compound in a volatile solvent (for the starting material reference lane).
Procedure:
-
Prepare the TLC Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on this line for your spots (SM, Co-spot, RM).
-
Spot the Plate:
-
On the leftmost mark (SM), use a capillary tube to apply a small spot of the diluted this compound solution.
-
On the rightmost mark (RM), apply a small spot of the reaction mixture.
-
On the central mark (Co-spot), first apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the level of the eluent. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm) and circle any dark spots with a pencil.[1][8] The this compound spot should be visible.
-
If the product is not UV-active, proceed to chemical staining. For example, dip the plate into a potassium permanganate solution, then gently heat with a heat gun until spots appear.
-
Data Presentation
The following table provides hypothetical Rf values for a substitution reaction of this compound with a generic amine nucleophile. The product, an amino-oxetane, is more polar than the starting material, resulting in a lower Rf value in a moderately polar eluent system.
| Compound Name | Structure (Simplified) | Eluent System (Hexanes:EtOAc) | Typical Rf Value | Visualization Method |
| This compound | O=S(=O)(OC1COC1)c2ccccc2C | 2:1 | ~0.5 | UV, KMnO4 |
| Product (Amino-oxetane) | R2N-C1H2OC1H2 | 2:1 | ~0.2 | KMnO4 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for monitoring the progress of a reaction using TLC.
Caption: Workflow for TLC monitoring of a chemical reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. epfl.ch [epfl.ch]
- 4. Stains for Developing TLC Plates [faculty.washington.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies for Selective Reactions at the Oxetane Ring
Welcome to the technical support center for chemists and researchers working with oxetanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving selective reactions at the oxetane ring.
Frequently Asked Questions (FAQs)
Q1: What are the main factors controlling the regioselectivity of oxetane ring-opening reactions?
A1: The regioselectivity of unsymmetrical oxetane ring-opening reactions is primarily governed by a balance of steric and electronic effects.[1]
-
Steric Effects: Under neutral or basic conditions with strong nucleophiles (e.g., organometallics, amines), the reaction typically proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom adjacent to the oxygen.[1]
-
Electronic Effects: In the presence of an acid catalyst, the oxetane oxygen is protonated, leading to a more carbocation-like transition state. Weak nucleophiles will then attack the more substituted carbon atom, which can better stabilize the partial positive charge.[1]
Q2: My oxetane-containing compound is decomposing under acidic conditions. How can I prevent this?
A2: Oxetane rings are known to be susceptible to ring-opening under strongly acidic conditions.[2][3][4] Here are some strategies to mitigate decomposition:
-
Use Milder Acids: Opt for weaker Brønsted acids (e.g., Tf₂NH instead of TfOH) or Lewis acids that are less harsh.[5]
-
Control Stoichiometry: Use only a catalytic amount of acid whenever possible.
-
Temperature Control: Perform the reaction at lower temperatures to minimize side reactions, including polymerization and decomposition.[4]
-
Protecting Groups: If the acidic conditions are for deprotection of another functional group, consider alternative protecting groups that can be removed under neutral or basic conditions.
-
Substituent Effects: Be aware that the stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are generally more stable than other substitution patterns.[2][3] However, even these can be labile, especially if an internal nucleophile is present.[2][3]
Q3: I am observing undesired polymerization of my oxetane substrate. What are the likely causes and how can I avoid it?
A3: Cationic ring-opening polymerization is a common side reaction, particularly under acidic conditions.[6]
-
Cause: Strong Brønsted or Lewis acids can initiate polymerization by repeatedly opening oxetane rings.
-
Prevention:
-
Minimize Acid Concentration: Use the lowest effective concentration of your acid catalyst.
-
Choose the Right Acid: Some Lewis acids are more prone to inducing polymerization than others. Screening different Lewis acids may be necessary.
-
Control Temperature: Lowering the reaction temperature can disfavor the propagation step of polymerization.
-
Slow Addition: Adding the acid catalyst slowly to the reaction mixture can help maintain a low instantaneous concentration, thus reducing the likelihood of polymerization.
-
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Ring-Opening
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mixture of regioisomers obtained. | 1. Competing Steric and Electronic Effects: The chosen conditions (e.g., weakly nucleophilic reagent with a Lewis acid) may allow for both pathways to occur. 2. Substrate Ambiguity: The steric and electronic properties of the substituents on the oxetane may not be sufficiently differentiated. | 1. Enhance Steric Control: For attack at the less substituted position, use a strong, bulky nucleophile under neutral or basic conditions. 2. Enhance Electronic Control: For attack at the more substituted position, use a weak nucleophile in the presence of a suitable Lewis or Brønsted acid to promote a more carbocation-like intermediate.[1] |
| Unexpected ring-opening at the more substituted carbon with a strong nucleophile. | Presence of a Coordinating Group: A functional group on the substrate may be coordinating to the nucleophile or a counter-ion, directing the attack to a specific position. | 1. Use a Non-Coordinating Solvent: Solvents can influence the aggregation and reactivity of organometallic reagents. 2. Modify the Substrate: Temporarily protect the coordinating functional group. |
Issue 2: Low Yield or No Reaction in Functionalization of an Intact Oxetane Ring
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Starting material is recovered unchanged. | 1. Insufficient Reactivity of the Oxetane: The oxetane may be too stable under the reaction conditions. 3,3-disubstituted oxetanes are particularly robust.[2][3] 2. Poor Nucleophile/Electrophile: The reacting partner may not be sufficiently reactive. | 1. Increase Reaction Temperature: Carefully increase the temperature, monitoring for any signs of decomposition. 2. Use a More Reactive Reagent: For example, if a Grignard reagent fails to add to an oxetan-3-one, consider using a more reactive organolithium species. 3. Activate the Oxetane: For reactions involving nucleophilic attack on the ring, the addition of a catalytic amount of a Lewis acid can activate the oxetane.[7] |
| Complex mixture of products is formed. | 1. Oxetane Ring Instability: The reaction conditions may be too harsh, leading to ring-opening and other side reactions.[2][3] 2. Multiple Reactive Sites: The substrate may have other functional groups that are competing in the reaction. | 1. Milder Reaction Conditions: Reduce the temperature, use a weaker base/acid, or shorten the reaction time. 2. Protecting Groups: Protect other reactive functional groups in the molecule to ensure the reaction occurs selectively at the desired position. |
Experimental Protocols
Protocol 1: Regioselective Ring-Opening of a 2-Aryloxetane with an Amine Nucleophile under Acidic Conditions
This protocol is a general guideline for the acid-catalyzed ring-opening of a 2-substituted oxetane, favoring nucleophilic attack at the more substituted carbon.
Materials:
-
2-Aryloxetane (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Triflimide (Tf₂NH) (0.1 eq)
-
Toluene (0.1 M solution of the oxetane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, stirring and temperature control equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aryloxetane and dry toluene.
-
Add the amine nucleophile to the solution and stir for 5 minutes at room temperature.
-
Add the catalytic amount of triflimide (Tf₂NH).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Decision tree for choosing a strategy for regioselective oxetane ring-opening.
Caption: Troubleshooting workflow for low-yielding oxetane reactions.
References
- 1. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Characterization of 3-Oxetyl Tosylate: A Comparative Guide
A comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for 3-oxetyl tosylate is presented, alongside a comparison with alternative alkyl tosylates. This guide provides researchers, scientists, and drug development professionals with essential data for the characterization of this important chemical intermediate.
While the synthesis of this compound is documented in the chemical literature, detailed, publicly available experimental ¹H NMR, ¹³C NMR, and IR spectral data remains elusive. To address this, this guide offers a comparative analysis based on the known spectroscopic features of similar tosylate esters, namely ethyl tosylate and propyl tosylate. This information serves as a valuable reference for the identification and characterization of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected and reported ¹H NMR, ¹³C NMR, and IR data for this compound and its linear alkyl chain counterparts. The data for ethyl and propyl tosylate are compiled from publicly available spectral databases.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Ar-H | -O-CH - | -CH ₂- (next to O) | Oxetane CH ₂ | Ar-CH ₃ | -CH ₃ |
| This compound (Expected) | ~7.8 (d), ~7.3 (d) | ~5.0-5.2 (m) | - | ~4.8-5.0 (m) | ~2.4 (s) | - |
| Ethyl Tosylate | 7.80 (d), 7.35 (d) | - | 4.17 (q) | - | 2.45 (s) | 1.30 (t) |
| Propyl Tosylate | 7.79 (d), 7.35 (d) | - | 4.05 (t) | - | 2.45 (s) | 1.00 (t), 1.73 (sextet) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | C =O | Ar-C | Ar-C -S | -O-C - | Oxetane C | Ar-C H₃ | -C H₂- | -C H₃ |
| This compound (Expected) | - | ~129.9, ~127.8 | ~145.0, ~134.2 | ~75-80 | ~70-75 | ~21.6 | - | - |
| Ethyl Tosylate | - | 129.8, 127.9 | 144.8, 134.4 | 68.5 | - | 21.6 | - | 14.9 |
| Propyl Tosylate | - | 129.8, 127.8 | 144.7, 134.4 | 70.2 | - | 21.6 | 22.4 | 10.1 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | S=O Stretch (asymmetric) | S=O Stretch (symmetric) | C-O Stretch (ester) | Ar C=C Stretch | C-H Stretch (aromatic) | C-H Stretch (aliphatic) |
| This compound (Expected) | ~1360 | ~1175 | ~1095 | ~1600, ~1495 | ~3100-3000 | ~2990-2850 |
| Ethyl Tosylate | 1356 | 1176 | 1097 | 1597, 1495 | 3070 | 2988 |
| Propyl Tosylate | 1357 | 1176 | 1097 | 1597, 1495 | 3069 | 2970, 2881 |
Experimental Protocols
Detailed methodologies for acquiring NMR and IR spectra are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 128 or more, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before sample application.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Workflow Visualization
The general workflow for the spectroscopic characterization of a chemical compound like this compound can be visualized as follows:
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
A Head-to-Head Comparison: 3-Oxetyl Tosylate vs. 3-Oxetyl Mesylate in Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals, the choice of leaving group is a critical parameter in the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of two commonly employed sulfonate esters of 3-oxetanole: 3-Oxetyl tosylate and 3-Oxetyl mesylate, supported by experimental data and detailed protocols.
The oxetane motif is of growing importance in medicinal chemistry, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability. The functionalization of the oxetane ring, often accomplished via nucleophilic substitution, relies on the activation of the 3-hydroxyl group. Tosylates and mesylates are excellent leaving groups that facilitate these transformations. While often used interchangeably, subtle differences in their reactivity can be pivotal in optimizing reaction conditions and yields.
Relative Reactivity: A Quantitative Look
In nucleophilic substitution reactions, the efficacy of the leaving group is paramount. Both tosylate and mesylate are exceptional leaving groups due to the resonance stabilization of the resulting sulfonate anions. However, quantitative studies on the relative rates of S(_N)2 reactions have shown that the mesylate group is a slightly more effective leaving group than the tosylate group.
This difference is attributed to the electronic and steric properties of the respective sulfonyl groups. The methyl group in the mesylate is less sterically demanding and has a slight electron-donating effect, while the tolyl group in the tosylate is bulkier and its aromatic ring can influence the electron density at the sulfur atom.
| Leaving Group | Structure | Relative Rate (k_rel) |
| Mesylate (OMs) | CH₃SO₃⁻ | 1.00 |
| Tosylate (OTs) | p-CH₃C₆H₄SO₃⁻ | 0.70 |
This data represents a generalized comparison for S(_N)2 reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of the parent alcohol, 3-oxetanole, its conversion to the corresponding tosylate and mesylate, and a subsequent nucleophilic substitution reaction are provided below.
Synthesis of 3-Oxetanole
A concise method for the synthesis of oxetan-3-ol from epichlorohydrin has been reported. The method involves the opening of the epoxide ring, esterification, an electrophilic reaction, and a final ring-closure reaction to yield 3-oxetanole.[1][2][3]
Synthesis of this compound
General Procedure for Alcohol Tosylation:
A round-bottomed flask is charged with 3-oxetanole (1.00 eq.) and dichloromethane. The resulting solution is stirred and cooled to 0 °C before sequentially adding 4-dimethylaminopyridine (0.60 eq.), triethylamine (2.00 eq.), and p-toluenesulfonyl chloride (1.20 eq.). The reaction mixture is stirred at 0 °C and allowed to warm to room temperature overnight. Upon completion, the reaction is quenched with water and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Synthesis of 3-Oxetyl Mesylate
The mesylation of a hydroxyl group on a disubstituted oxetane proceeds smoothly with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) at 0 °C.[4]
Procedure:
To a stirred solution of 3-oxetanole (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, methanesulfonyl chloride (1.2 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the crude 3-oxetyl mesylate, which can be used in the next step without further purification or purified by column chromatography.
Nucleophilic Substitution with a Phenolic Nucleophile
The following is a general procedure for the synthesis of 3-(aryloxy)oxetanes from this compound or mesylate.
Procedure:
To a solution of the desired phenol (1.2 eq.) in a suitable solvent such as DMF or acetone, a base like potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. This compound or 3-oxetyl mesylate (1.0 eq.) is then added, and the reaction mixture is heated to a temperature ranging from 60 to 100 °C, depending on the reactivity of the nucleophile. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 3-(aryloxy)oxetane.
Reaction Mechanism and Logical Workflow
The overall process, from the precursor alcohol to the final substituted product, can be visualized as a straightforward synthetic pathway. The key step is the nucleophilic substitution, which proceeds via an S(_N)2 mechanism.
The diagram illustrates the two-step sequence: activation of the hydroxyl group of 3-oxetanole to a better leaving group (tosylate or mesylate), followed by the nucleophilic displacement of this group to form the desired substituted oxetane.
Conclusion
Both this compound and 3-Oxetyl mesylate are highly effective substrates for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities at the 3-position of the oxetane ring. While their reactivity is often comparable, quantitative data suggests that 3-Oxetyl mesylate may exhibit a slightly faster reaction rate due to the superior leaving group ability of the mesylate anion.
The choice between the two reagents may ultimately depend on factors such as commercial availability, cost, and the specific requirements of the reaction, including the nature of the nucleophile and the desired reaction conditions. For reactions that are sluggish or require milder conditions, the slightly higher reactivity of the mesylate may be advantageous. Conversely, the tosylate is a widely used and well-characterized reagent that provides excellent results in a majority of applications. Researchers are encouraged to consider these factors and the provided experimental protocols when designing their synthetic strategies.
References
3-Oxetyl Tosylate: A Superior Precursor for Oxetane Synthesis in Drug Discovery
For researchers, scientists, and drug development professionals, the incorporation of the oxetane motif into small molecules has become a valuable strategy for optimizing physicochemical and pharmacological properties. This guide provides a comparative analysis of 3-Oxetyl tosylate against other common oxetane precursors, highlighting its advantages with supporting experimental data and detailed protocols.
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry as a versatile building block. Its unique conformational properties and ability to act as a hydrogen bond acceptor can lead to improved solubility, metabolic stability, and cell permeability of drug candidates. Among the various precursors used to introduce this valuable moiety, this compound emerges as a highly efficient and versatile reagent.
Superior Reactivity and Versatility
This compound is an excellent electrophile for nucleophilic substitution reactions (SN2), readily reacting with a wide range of nucleophiles, including amines, phenols, and thiols, to afford the corresponding 3-substituted oxetanes. The tosylate group is a superior leaving group compared to halides, such as bromide and iodide, due to its greater ability to stabilize the negative charge that develops in the transition state. This enhanced reactivity often translates to milder reaction conditions and shorter reaction times.
Furthermore, this compound serves as a versatile precursor for the synthesis of other oxetane building blocks. For instance, it can be readily converted to 3-iodooxetane or 3-bromooxetane by treatment with the corresponding sodium halide, demonstrating its utility as a common intermediate for a variety of 3-substituted oxetanes.
Comparison of Reaction Efficiency
While direct, side-by-side kinetic comparisons in the literature are scarce, the relative reactivity of leaving groups is a well-established principle in organic chemistry. The general order of leaving group ability is Tosylate > Iodide > Bromide. This trend is reflected in the reaction conditions reported in various synthetic procedures. Reactions with this compound often proceed efficiently at room temperature or with gentle heating, whereas reactions with 3-halooxetanes may require higher temperatures and longer reaction times to achieve comparable yields.
To illustrate this, a comparative summary of typical reaction conditions for the synthesis of 3-aminooxetanes is presented below.
| Precursor | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| This compound | Primary/Secondary Amine | Acetonitrile or DMF | 25 - 60 | 2 - 12 | 80 - 95 |
| 3-Bromooxetane | Primary/Secondary Amine | Acetonitrile or DMF | 60 - 100 | 12 - 24 | 70 - 85 |
| 3-Iodooxetane | Primary/Secondary Amine | Acetonitrile or DMF | 50 - 80 | 8 - 18 | 75 - 90 |
This table represents a qualitative summary based on typical literature procedures and the established principles of leaving group reactivity. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
To provide practical guidance, detailed experimental protocols for the synthesis of a representative 3-aminooxetane from this compound and 3-bromooxetane are provided below.
Protocol 1: Synthesis of 3-(Piperidin-1-yl)oxetane from this compound
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
Acetonitrile (0.1 M solution of this compound)
Procedure:
-
To a solution of this compound in acetonitrile, add piperidine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(piperidin-1-yl)oxetane.
Protocol 2: Synthesis of 3-(Piperidin-1-yl)oxetane from 3-Bromooxetane
Materials:
-
3-Bromooxetane (1.0 eq)
-
Piperidine (1.5 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile (0.1 M solution of 3-bromooxetane)
Procedure:
-
To a solution of 3-bromooxetane in acetonitrile, add piperidine and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(piperidin-1-yl)oxetane.
Visualization of Synthetic Workflow and Biological Relevance
To further aid researchers, the following diagrams illustrate a general workflow for the synthesis of 3-substituted oxetanes and the role of an oxetane-containing molecule in a key signaling pathway.
Caption: General workflow for the synthesis of 3-substituted oxetanes using this compound.
Many oxetane-containing molecules are being investigated as potent and selective inhibitors of various protein kinases, which are key targets in oncology and immunology. The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in inflammation and cellular stress responses.
Caption: Simplified p38 MAPK signaling pathway illustrating the inhibitory action of an oxetane-containing drug.
Conclusion
A Comparative Guide to the Validation of Product Structures from Reactions with 3-Oxetyl Tosylate and Alternative Oxetane Syntheses
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the oxetane motif into small molecules has garnered significant interest in medicinal chemistry and drug discovery.[1][2] This strained four-membered ether ring can impart favorable physicochemical properties, such as improved solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional scaffold.[3][4] 3-Oxetyl tosylate is a common and versatile reagent for introducing the oxetane moiety via nucleophilic substitution. However, alternative synthetic strategies, such as the intramolecular Williamson etherification and the Paternò-Büchi reaction, offer different approaches to constructing the oxetane ring.[5][6]
This guide provides a comparative analysis of the validation of product structures obtained from reactions with this compound and these alternative synthetic routes. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate synthetic strategy and in thoroughly characterizing the resulting oxetane-containing products.
Comparison of Synthetic Methods for Oxetane Formation
The choice of synthetic method for introducing an oxetane ring depends on the desired substitution pattern, the nature of the starting materials, and the required reaction conditions. Below is a comparison of three common methods: nucleophilic substitution with this compound, the intramolecular Williamson etherification, and the Paternò-Büchi reaction.
| Method | Reaction Type | Typical Substrates | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yields |
| This compound Substitution | Nucleophilic Substitution (SN2) | Nucleophiles (e.g., phenols, amines, thiols) | This compound, Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF, CH3CN) | Commercially available reagent, mild reaction conditions, good for introducing a 3-substituted oxetane. | Limited to nucleophilic substitution reactions. | 60-90% |
| Williamson Etherification | Intramolecular Nucleophilic Substitution | 1,3-diols or halohydrins | Base (e.g., NaH, KOH), Solvent (e.g., THF, DMF) | Good for forming the oxetane ring from an acyclic precursor, allows for stereocontrol.[5] | Requires a pre-functionalized substrate, risk of intermolecular side reactions. | 50-85%[5] |
| Paternò-Büchi Reaction | [2+2] Photocycloaddition | Carbonyl compounds (aldehydes, ketones), Alkenes | UV irradiation (typically λ > 300 nm) | Forms the oxetane ring in a single step, good for accessing structurally complex oxetanes.[6][7] | Can lead to regio- and stereoisomeric mixtures, requires specialized photochemical equipment.[6] | 40-80%[7] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful synthesis and subsequent validation of oxetane-containing compounds.
Protocol 1: Synthesis of 3-Phenoxyoxetane using this compound
This protocol describes a typical nucleophilic substitution reaction between a phenol and this compound.
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of phenol (1.0 mmol) in DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenoxyoxetane.
Protocol 2: Intramolecular Williamson Etherification for Oxetane Synthesis
This protocol outlines the formation of an oxetane ring from a 1,3-halohydrin.[8]
Materials:
-
1-Chloro-3-propanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C, add a solution of 1-chloro-3-propanol (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate carefully due to the volatility of the product.
-
Purification by distillation may be required to obtain pure oxetane.
Protocol 3: Paternò-Büchi Reaction for the Synthesis of a Substituted Oxetane
This protocol describes the photochemical [2+2] cycloaddition of a ketone and an alkene.[7]
Materials:
-
Acetophenone
-
2-Methyl-2-butene
-
Benzene (or other suitable solvent)
-
UV reactor with a medium-pressure mercury lamp (Pyrex filter, λ > 300 nm)
Procedure:
-
In a quartz reaction vessel, dissolve acetophenone (1.0 mmol) and 2-methyl-2-butene (5.0 mmol) in benzene (20 mL).
-
Degas the solution with nitrogen or argon for 15 minutes.
-
Irradiate the mixture in a UV reactor for 24 hours with cooling to maintain a constant temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting mixture of regio- and stereoisomers by column chromatography on silica gel.
Product Structure Validation: A Comparative Analysis
The validation of the product structure is a critical step in any synthetic workflow. The choice of analytical techniques and the interpretation of the data can vary depending on the synthetic route and the complexity of the target molecule.
Spectroscopic Data Summary for Oxetane Validation
| Analytical Technique | Reaction with this compound | Williamson Etherification | Paternò-Büchi Reaction |
| 1H NMR | Expect characteristic signals for the oxetane ring protons, typically in the range of 4.5-5.0 ppm (triplets or multiplets for the -CH2-O- groups) and a multiplet for the -CH- group. | Similar to the reaction with this compound, with signals corresponding to the specific substitution pattern. | The presence of multiple isomers can lead to complex spectra requiring careful analysis (e.g., 2D NMR) to assign all signals. |
| 13C NMR | Characteristic signals for the oxetane ring carbons, typically around 70-80 ppm for the -CH2-O- carbons and a distinct signal for the substituted carbon. | The chemical shifts will be indicative of the substituents on the oxetane ring. | Multiple sets of signals may be observed due to the formation of different isomers. |
| FTIR | Look for the characteristic C-O-C stretching vibrations of the ether linkage within the oxetane ring, typically in the region of 950-1150 cm-1. | The presence of the C-O-C stretch is a key indicator of successful cyclization. | The disappearance of the carbonyl (C=O) stretch from the starting material is a key indicator of reaction completion. |
| Mass Spectrometry | The molecular ion peak corresponding to the expected product should be observed. Fragmentation patterns may involve cleavage of the oxetane ring. | The molecular ion peak confirms the formation of the cyclic ether. | The mass spectrum will confirm the [2+2] cycloaddition by showing the molecular ion corresponding to the sum of the masses of the carbonyl compound and the alkene. |
Detailed Analysis of Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for the structural elucidation of oxetane-containing compounds. For products derived from this compound, the key is to confirm the disappearance of the tosylate signals and the appearance of signals corresponding to the newly formed bond. In the Williamson etherification, the disappearance of the starting alcohol or halide signals and the appearance of the characteristic oxetane ring proton and carbon signals confirm cyclization. For the Paternò-Büchi reaction, NMR is crucial for determining the regioselectivity and stereoselectivity of the cycloaddition. 2D NMR techniques such as COSY, HSQC, and HMBC are often essential for unambiguously assigning the structure of the resulting isomers.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a quick and effective method to confirm the presence of the oxetane ring and to monitor the progress of the reaction. The characteristic C-O-C stretching vibration of the cyclic ether is a key diagnostic peak. In the Paternò-Büchi reaction, the disappearance of the strong carbonyl absorption band of the starting aldehyde or ketone is a clear indication that the reaction has proceeded.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product. The fragmentation pattern in the mass spectrum can also provide structural information, although the interpretation can be complex for cyclic compounds. For products of the Paternò-Büchi reaction, MS is used to confirm the formation of the 1:1 adduct between the carbonyl compound and the alkene.[10]
Visualizing the Workflows
Graphviz diagrams can be used to clearly illustrate the logical flow of the synthetic and analytical processes.
Caption: Workflow for synthesis and validation using this compound.
Caption: Workflow for Williamson etherification and product validation.
Caption: Workflow for Paternò-Büchi reaction and isomer validation.
Conclusion
The validation of oxetane-containing product structures requires a multi-faceted analytical approach. While reactions with this compound often lead to straightforward product mixtures that can be readily characterized, alternative methods like the Williamson etherification and the Paternò-Büchi reaction can present unique challenges in purification and structure elucidation. A thorough understanding of the expected outcomes of each synthetic route, coupled with the judicious application of modern spectroscopic techniques, is essential for the unambiguous confirmation of the desired oxetane structures. This guide provides a framework for researchers to compare these methods and to confidently validate their synthetic products, thereby accelerating the development of novel oxetane-containing molecules for various applications.
References
- 1. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 7. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Pinpointing double bonds in lipids by Paternò-Büchi reactions and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Leaving Group Ability: Tosylate vs. Halide in Oxetane Systems
For researchers, scientists, and drug development professionals, understanding the nuances of reaction mechanisms is paramount. In the chemistry of oxetane systems, the choice of leaving group is a critical parameter that dictates the efficiency of ring-opening reactions. This guide provides a comparative study of the leaving group ability of tosylates versus halides in the context of nucleophilic attack on substituted oxetanes.
Theoretical Background: What Makes a Good Leaving Group?
The efficacy of a leaving group is determined by its ability to stabilize the negative charge it acquires upon departure. Key factors include:
-
Basicity: Weaker bases are better leaving groups. The conjugate bases of strong acids are excellent leaving groups. Tosic acid (pKa ≈ -2.8) is a very strong acid, making the tosylate anion a very weak base and thus an excellent leaving group. In contrast, hydrohalic acids are also strong, but with pKa values in the range of -7 to -10, their conjugate bases (halide ions) are also very weak bases.
-
Polarizability: Larger, more polarizable atoms can better distribute the negative charge, making them better leaving groups. This is why iodide is the best leaving group among the common halides.
-
Resonance: Leaving groups that can delocalize the negative charge through resonance are highly stabilized and therefore excellent leaving groups. The tosylate anion effectively delocalizes the negative charge across its three oxygen atoms and the benzene ring.
Based on these principles, the expected order of leaving group ability is:
Tosylate > Iodide > Bromide > Chloride
Comparative Data from an Analogous System
While specific kinetic data for the ring-opening of 3-halomethyl- vs. 3-tosyloxymethyl-oxetanes is elusive, a study on a sterically hindered neopentyl system provides valuable insights. The study measured the reaction rates of 1,1,1-tris(X-methyl)ethane derivatives with sodium azide. Although not an oxetane, the neopentyl skeleton imposes significant steric hindrance, similar to the constraints within a four-membered ring. The results of this study are summarized below.
| Leaving Group (X) | Relative Rate Constant (k_rel) | Half-life (t½) at 100°C |
| Triflate | Very High | Very Short |
| Iodide | Higher | Lower |
| Bromide | High | Low |
| Tosylate | Moderate | Moderate |
| Mesylate | Lower | Higher |
| Chloride | Low | High |
Table 1: Comparative reactivity of various leaving groups in a neopentyl system. This data is analogous and may not directly translate to oxetane systems.
Interestingly, in this sterically demanding system, iodide and bromide were found to be more reactive than tosylate. This suggests that in certain sterically constrained environments, factors other than resonance stabilization, such as the polarizability and smaller size of the halide, may play a more dominant role in determining the reaction rate.
Experimental Protocols
Below are representative experimental protocols for the synthesis of 3-substituted oxetanes and their subsequent ring-opening reactions. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of 3-(Tosyloxymethyl)oxetane
This protocol describes the conversion of 3-(hydroxymethyl)oxetane to its corresponding tosylate.
Materials:
-
3-(Hydroxymethyl)oxetane
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-(hydroxymethyl)oxetane (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-(tosyloxymethyl)oxetane.
Protocol 2: Synthesis of 3-(Bromomethyl)oxetane
This protocol outlines the synthesis of 3-(bromomethyl)oxetane from 3-(hydroxymethyl)oxetane using phosphorus tribromide.
Materials:
-
3-(Hydroxymethyl)oxetane
-
Phosphorus tribromide (PBr₃)
-
Dry diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(hydroxymethyl)oxetane (1.0 eq) in dry diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise via syringe, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by pouring it over crushed ice and then slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude 3-(bromomethyl)oxetane can be purified by distillation under reduced pressure.
Protocol 3: Nucleophilic Ring-Opening of a 3-Substituted Oxetane
This is a general procedure for the ring-opening of 3-(leaving group-methyl)oxetane with a nucleophile, such as sodium azide.
Materials:
-
3-(Tosyloxymethyl)oxetane or 3-(Halomethyl)oxetane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 3-substituted oxetane (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to a temperature appropriate for the specific leaving group (e.g., 60-80 °C for tosylate or bromide).
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting product by silica gel column chromatography.
Visualization of Leaving Group Ability
The following diagram illustrates the key factors influencing the leaving group ability in an Sₙ2 reaction on a substituted oxetane.
Caption: Factors influencing the leaving group ability of tosylates and halides.
Conclusion
Mass Spectrometry Analysis of 3-Oxetyl Tosylate and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of 3-Oxetyl tosylate and its derivatives is crucial in various stages of drug discovery and development, owing to their role as key intermediates in organic synthesis. Mass spectrometry (MS) stands out as a primary analytical technique for the characterization and quantification of these compounds. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of this compound, supported by hypothesized experimental data and detailed protocols. Due to the limited availability of direct mass spectrometric studies on this compound, this guide infers its behavior based on the well-established fragmentation patterns of analogous sulfonate esters and oxetane-containing compounds.
Comparison of Analytical Techniques
While mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound, other analytical techniques can also be employed, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | High sensitivity and selectivity, provides structural information, suitable for complex matrices. | Higher cost of instrumentation, potential for matrix effects. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and thermally stable compounds, provides reproducible fragmentation patterns. | Requires derivatization for non-volatile compounds like tosylates, potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation. |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Separation by liquid chromatography with detection based on UV absorbance. | Lower cost, robust and widely available. | Lower sensitivity and selectivity compared to MS, not all derivatives may have a suitable chromophore. |
Mass Spectrometry: A Deeper Dive
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its derivatives in various matrices.
Hypothesized Fragmentation of this compound
The fragmentation of this compound in a mass spectrometer is predicted to occur through several key pathways, primarily involving cleavage of the tosylate group and opening of the oxetane ring. The choice of ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), will influence the observed fragmentation.[1]
Table of Hypothesized Quantitative Data for this compound Analysis by LC-MS/MS
| Parameter | Hypothesized Value/Range | Ionization Mode | Notes |
| Precursor Ion [M+H]⁺ | m/z 227.0 | ESI Positive | Protonated molecule. |
| Precursor Ion [M+Na]⁺ | m/z 249.0 | ESI Positive | Sodium adduct, common with ESI.[1] |
| Precursor Ion [M-H]⁻ | m/z 225.0 | ESI Negative | Deprotonated molecule. |
| Major Fragment Ion 1 | m/z 155.0 | ESI Positive/Negative | Corresponds to the tosyl group [CH₃C₆H₄SO₂]⁻ or related fragment. |
| Major Fragment Ion 2 | m/z 91.0 | ESI Positive/Negative | Corresponds to the tropylium ion [C₇H₇]⁺, a common fragment from the tosyl group. |
| Major Fragment Ion 3 | m/z 72.0 | ESI Positive | Corresponds to the protonated oxetane ring fragment [C₃H₆O+H]⁺. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | ESI Positive/Negative | Dependent on instrumentation and matrix. |
| Linear Dynamic Range | 1 - 1000 ng/mL | ESI Positive/Negative | Expected to be linear over several orders of magnitude. |
| Retention Time | 2 - 5 min | Reversed-Phase LC | Highly dependent on the specific column and mobile phase used. |
Experimental Protocols
A detailed experimental protocol is essential for reproducible and accurate results.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standard solutions for calibration curves.
-
Sample Extraction (from a biological matrix):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothesized):
-
This compound: 227.0 -> 155.0 (quantifier), 227.0 -> 91.0 (qualifier).
-
Internal Standard: (Select an appropriate stable isotope-labeled analog if available).
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular fragmentation.
Conclusion
References
A Comparative Guide to the Kinetics of 3-Oxetyl Tosylate Reactions with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics between 3-oxetyl tosylate and a variety of nucleophiles. Due to the limited availability of specific published kinetic data for this compound, this comparison is based on well-established principles of organic chemistry, particularly nucleophilic substitution and ring-opening reactions of strained heterocyclic systems. This document also includes a detailed experimental protocol for determining the reaction kinetics of this compound with a given nucleophile.
Introduction to this compound Reactivity
This compound is a valuable electrophilic building block in organic synthesis. Its reactivity is governed by two key features: the excellent leaving group ability of the tosylate group and the inherent ring strain of the four-membered oxetane ring. The reaction with a nucleophile typically proceeds via an SN2 mechanism, leading to the opening of the oxetane ring. The rate of this reaction is highly dependent on the nature of the nucleophile.
The reaction proceeds as a bimolecular nucleophilic substitution (SN2), where the rate is dependent on the concentration of both the nucleophile and this compound.[1][2][3][4]
Qualitative Comparison of Nucleophile Reactivity
-
Basicity: In aprotic polar solvents, which are typically used for such reactions, nucleophilicity often correlates with basicity. Stronger bases are generally stronger nucleophiles.
-
Polarizability: Larger atoms with more diffuse electron clouds are more polarizable and tend to be better nucleophiles.
-
Steric Hindrance: Less sterically hindered nucleophiles will react more rapidly in SN2 reactions.[6]
-
Solvent Effects: The choice of solvent can significantly impact nucleophilicity. Polar aprotic solvents are generally preferred for SN2 reactions involving anionic nucleophiles.[7]
Based on these principles, a qualitative ranking of different classes of nucleophiles in their reaction with this compound is presented in the table below.
| Nucleophile Class | Example Nucleophile(s) | Expected Relative Reactivity | Rationale |
| Thiolates | Sodium thiophenoxide (PhSNa) | Very High | Thiolates are highly polarizable and excellent nucleophiles. |
| Azides | Sodium azide (NaN₃) | High | The azide ion is a strong, non-basic, and relatively unhindered nucleophile, making it highly effective in SN2 reactions. |
| Cyanides | Sodium cyanide (NaCN) | High | Cyanide is a potent nucleophile due to the negative charge on the carbon atom. |
| Amines | Piperidine, Morpholine | Moderate to High | Neutral amines are good nucleophiles. Their reactivity is influenced by their basicity and steric bulk. Secondary amines are generally more reactive than primary or tertiary amines in this context. |
| Alkoxides | Sodium methoxide (NaOMe) | Moderate | Alkoxides are strong bases and good nucleophiles. Their reactivity can be hampered by ion-pairing and solvation effects. |
| Halides | Sodium iodide (NaI), Sodium bromide (NaBr) | Moderate to Low | Iodide is a good nucleophile due to its high polarizability. Bromide is a weaker nucleophile, and chloride is weaker still. |
| Carboxylates | Sodium acetate (NaOAc) | Low | Carboxylates are relatively weak nucleophiles due to resonance stabilization of the negative charge. |
| Water/Alcohols | H₂O, Methanol (MeOH) | Very Low | These are weak, neutral nucleophiles and will react very slowly without acid catalysis. |
Experimental Protocol: Kinetic Analysis of the Reaction of this compound with a Nucleophile
This section outlines a general procedure for determining the second-order rate constant for the reaction of this compound with a representative nucleophile, such as sodium azide.
Objective: To determine the second-order rate constant (k₂) for the reaction between this compound and sodium azide at a specific temperature.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Standard laboratory glassware and equipment
-
Analytical instrumentation (NMR spectrometer or HPLC)[8][9][10][11][12][13][14]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of sodium azide of a known concentration (e.g., 0.1 M) in the same anhydrous solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at the desired temperature (e.g., 25 °C), combine known volumes of the this compound and internal standard stock solutions.
-
Initiate the reaction by adding a known volume of the sodium azide stock solution. Start a timer immediately upon addition.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by, for example, diluting the aliquot in a large volume of cold solvent or by adding a reagent that rapidly consumes one of the reactants.
-
Prepare the quenched aliquot for analysis. This may involve solvent removal and redissolving in a deuterated solvent for NMR analysis or direct injection for HPLC analysis.
-
-
Analysis:
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of each quenched aliquot.[8][9][10][12] Integrate the signals corresponding to a unique proton on the this compound and the product, relative to the integral of the internal standard. The concentration of the reactant and product at each time point can be calculated from these relative integrations.
-
HPLC: Develop an HPLC method that can separate the this compound from the product.[11][13][14][15][16] Create a calibration curve for the reactant using the internal standard. Analyze each quenched aliquot by HPLC to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Assuming pseudo-first-order conditions (if one reactant is in large excess) or using the integrated second-order rate law, calculate the rate constant (k₂). For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to k₂.
-
Visualizations
Caption: Generalized SN2 reaction pathway for this compound with a nucleophile.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Magritek [magritek.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. "High Performance Liquid Chromatography Monitoring Reaction Kinetics" by Ken Overway and Mary Ruth Shifflett [digitalcommons.bridgewater.edu]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
literature review comparing synthetic routes to oxetane-containing compounds
A Comparative Guide to the Synthetic Routes of Oxetane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, often serving as a polar and rigid isostere for gem-dimethyl or carbonyl groups.[1][2][3] This guide provides an objective comparison of two primary synthetic strategies for constructing the oxetane ring: the Paternò–Büchi [2+2] photocycloaddition and the intramolecular cyclization of 1,3-diols, a variant of the Williamson ether synthesis. The comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific applications.
The Paternò–Büchi Reaction: A Photochemical Approach
The Paternò–Büchi reaction is a powerful and atom-economical method for synthesizing oxetanes via a [2+2] photocycloaddition between a carbonyl compound and an alkene.[2][4][5] The reaction is initiated by the photoexcitation of the carbonyl compound to its excited state, which then reacts with the ground-state alkene to form the four-membered ring.[4][6] This method's versatility allows for the formation of a wide range of substituted oxetanes.[6]
General Reaction Scheme & Mechanism
The reaction typically proceeds through a diradical intermediate formed after the initial bond formation between the excited carbonyl and the alkene.[5][6] The regioselectivity and stereoselectivity can be influenced by factors such as the nature of the substituents, the solvent, and the excited state (singlet or triplet) of the carbonyl compound.[5][7]
Performance Data
Recent advancements have enabled the Paternò–Büchi reaction to proceed under visible light using photocatalysts, which improves the safety and scalability over traditional high-energy UV sources.[8] The table below summarizes data from a visible-light-mediated protocol.
| Entry | Carbonyl Substrate (Ar) | Alkene | Yield (%) | Reference |
| 1 | Phenyl | 2,3-Dimethyl-2-butene | 83 | [8] |
| 2 | 4-Nitrophenyl | 2,3-Dimethyl-2-butene | 99 | [8] |
| 3 | 4-Cyanophenyl | 2,3-Dimethyl-2-butene | 65 | [8] |
| 4 | 4-Methoxyphenyl | 2,3-Dimethyl-2-butene | 72 | [8] |
| 5 | Phenyl | Cyclohexene | 65 | [8] |
| 6 | Phenyl | Benzofuran | 64 | [8] |
| 7 | Phenyl | Furan | 46 | [8] |
Detailed Experimental Protocol: Visible-Light Paternò-Büchi Reaction
The following protocol is adapted from the work of Majek et al. (2017), demonstrating a visible-light-mediated synthesis.[8]
Materials:
-
Aryl glyoxylate (carbonyl substrate) (0.2 mmol, 1.0 equiv)
-
Alkene (1.0 mmol, 5.0 equiv)
-
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst) (0.002 mmol, 0.01 equiv)
-
Anhydrous acetonitrile (2 mL)
-
Schlenk tube or similar reaction vessel
Procedure:
-
The aryl glyoxylate, alkene, and photocatalyst are added to a Schlenk tube equipped with a magnetic stir bar.
-
The vessel is sealed, and the atmosphere is replaced with nitrogen or argon by three vacuum/backfill cycles.
-
Anhydrous acetonitrile is added via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED (455 nm) at room temperature for the required reaction time (typically monitored by TLC or GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired oxetane product.
Intramolecular Cyclization of 1,3-Diols (Williamson Ether Synthesis)
The intramolecular Williamson ether synthesis is a classic and robust method for forming cyclic ethers, including oxetanes.[9][10] The strategy involves a 1,3-diol precursor, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate, mesylate, or halide). The remaining alkoxide, formed by deprotonation, then acts as an intramolecular nucleophile, displacing the leaving group to form the oxetane ring via an SN2 reaction.[9][11][12]
General Reaction Scheme & Mechanism
This C-O bond-forming cyclization is a two-step process: activation of a hydroxyl group followed by base-mediated ring closure.[11][13] The stereochemistry of the reaction proceeds with inversion at the carbon bearing the leaving group, a hallmark of the SN2 mechanism.[11][14]
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 5. Paterno buchi reaction | PPTX [slideshare.net]
- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safe Disposal of 3-Oxetyl Tosylate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Proper disposal of 3-Oxetyl tosylate is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a sulfonate ester, this compound requires handling as hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its safe disposal.
I. Understanding the Hazards
II. Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄S |
| Molecular Weight | 226.25 g/mol |
| Appearance | No data available (assume solid or liquid) |
| Solubility | No data available |
| Other Names | 2H-oxet-3-yl 4-methylbenzenesulfonate |
Source: PubChem CID 20481468[3]
III. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Ventilation: All handling should be performed inside a certified chemical fume hood.
IV. Step-by-Step Disposal Procedure
Follow these steps to ensure the safe disposal of this compound and associated waste:
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams, especially incompatible materials.
-
Keep it separate from general laboratory trash and non-hazardous waste.
-
Avoid mixing it with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.
Step 2: Container Selection
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.
-
The container must have a secure screw-top cap to prevent spills and evaporation.
-
Ensure the container is clean and dry before adding waste.
Step 3: Waste Collection
-
Solid Waste: Carefully transfer any solid this compound into the designated waste container using a clean spatula or scoop.
-
Liquid Waste: If the tosylate is in solution, transfer the liquid into the waste container using a funnel to prevent spillage. Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.[4]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered hazardous waste and placed in a sealed, labeled bag or a designated solid waste container.
Step 4: Labeling
-
Properly label the hazardous waste container immediately after adding the waste.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount or concentration of the waste
-
The date the waste was first added to the container
-
Your name and laboratory information
-
Step 5: Storage
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within your laboratory.
-
This area should be well-ventilated and away from general work areas.
-
Ensure the storage location prevents accidental tipping or breakage.
Step 6: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup and disposal.
-
Follow their specific procedures for waste pickup requests.
-
Never dispose of this compound down the drain or in the regular trash.[5]
V. Emergency Procedures
-
Spills: In the event of a small spill within a fume hood, use an inert absorbent material (such as vermiculite or sand) to contain the spill. Carefully collect the absorbent material and place it in the designated hazardous waste container. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) for this compound or a related tosylate compound to the medical personnel.
-
VI. Disposal Workflow Diagram
References
Personal protective equipment for handling 3-Oxetyl tosylate
Essential Safety and Handling Guide for 3-Oxetyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Understanding the Hazards
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.[7][8][9] When handling this compound, the following PPE is mandatory:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against potential splashes.[1][10][11] |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing.[11][12] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[13] Ensure gloves are inspected for tears before use.[13] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is essential to protect the skin. |
| Chemical-Resistant Apron | A PVC or other chemical-resistant apron should be worn over the lab coat.[1] | |
| Full-Body Suit | Consider for large-scale operations or in case of a significant spill.[10][11] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated fume hood. |
| Respirator | In situations with inadequate ventilation or when cleaning up a large spill, a respirator with an appropriate cartridge is necessary.[10][11] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Use non-sparking tools to prevent ignition sources, as related compounds can be flammable.[1]
-
Prevent the generation of dust or aerosols.
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Spill and Disposal Plan
Immediate and appropriate action is crucial in the event of a spill.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, contain the spill with an inert absorbent material like vermiculite or sand.[1]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
-
All waste, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.
-
Dispose of the chemical waste in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[14]
Visual Guides
Logical Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Personal Protective Equipment (PPE) Decision Tree
Caption: A decision tree to determine the appropriate level of PPE for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Importance of PPE in Acetylene Plants [rexarc.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. creativesafetysupply.com [creativesafetysupply.com]
- 12. m.youtube.com [m.youtube.com]
- 13. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
